(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64485-82-1, 60845-81-0 | |
| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
CAS Number: 64485-82-1
This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃S | |
| Molecular Weight | 215.23 g/mol | |
| CAS Number | 64485-82-1 | |
| Appearance | Light yellow to beige fine powder | |
| Melting Point | 195-197 °C (lit.) | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| pKa (Predicted) | 9.53 ± 0.70 | |
| Storage Temperature | 2-8°C, in an inert atmosphere, protected from light |
Spectroscopic Data
The structural integrity of this compound is confirmed by various spectroscopic techniques.
NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| ¹H NMR data for the tritylated derivative is available: ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H). | ¹³C NMR data for the tritylated derivative is available: ¹³C NMR (100 MHz, DMSO-d₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4. |
Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.
Infrared (IR) Spectroscopy
An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400–3250 | N–H stretch | Primary amine |
| 3500–3200 (broad) | O–H stretch | Hydroxyimino (oxime) |
| 3100–3000 | =C–H stretch | Thiazole ring |
| 2980-2850 | C-H stretch | Ethyl group |
| 1750–1735 | C=O stretch | Ester |
| 1680–1640 | C=N stretch | Oxime and Thiazole ring |
| 1650–1580 | N–H bend | Primary amine |
| 1320–1000 | C–O stretch | Ester |
Experimental Protocols
This compound is a crucial building block for the side chains of many cephalosporin antibiotics.
Synthesis of this compound
A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.
Protocol:
-
Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroxyimino)acetoacetate.
-
Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.
-
Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired this compound.
Role in Cephalosporin Synthesis: Acylation of 7-ACA
This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.
Protocol Overview:
-
Activation: The hydroxyimino group of this compound is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.
-
Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.
-
Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.
Visualized Workflows
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Cephalosporin Synthesis Workflow
An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of third-generation cephalosporin antibiotics. Its unique molecular architecture, featuring a 2-aminothiazole ring and a (Z)-hydroxyimino group, makes it a valuable building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant application in the synthesis of the antibiotic Cefdinir.
Synonyms and Identifiers
A variety of synonyms and identifiers are used in literature and commercial listings for this compound.
| Synonym | Source |
| Ethyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate | IUPAC Name |
| Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | Common Name |
| EHATA | Abbreviation |
| EHTAA | Abbreviation |
| Noraminothiazole ethyl ester | Trivial Name |
| Cefdinir Side-Chain Ethyl Ester | Application |
| CAS Number: 64485-82-1 | Registry No. |
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉N₃O₃S |
| Molecular Weight | 215.23 g/mol |
| Appearance | Light yellow to beige fine powder |
| Melting Point | 195-197 °C |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.70 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 11.5 (s, 1H, NOH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 14.1, 60.8, 110.5, 141.2, 148.9, 162.8, 168.5 |
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process commencing from ethyl acetoacetate. The following protocol is a detailed method based on established literature.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Purified water
-
Bromine or Chlorine
-
Thiourea
-
Methanol
-
12-Ammonium phosphomolybdate (AMP) catalyst (optional)
Procedure:
Step 1: Oximation of Ethyl Acetoacetate
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium nitrite in purified water and cool the solution to 10-15 °C.
-
Add ethyl acetoacetate to the cooled solution.
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise while maintaining the reaction temperature between 10-15 °C. The addition should take approximately 3-5 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.
-
Extract the product, 2-(hydroxyimino)acetoacetate, with a suitable organic solvent (e.g., chloroform) and concentrate the organic phase under reduced pressure.
Step 2: Halogenation of 2-(Hydroxyimino)acetoacetate
-
Gently warm the product from Step 1 to 30-40 °C.
-
Slowly add bromine or chlorine dropwise to the reaction mixture, maintaining the temperature at 30-40 °C. The addition should take approximately 3-5 hours.
-
After the addition is complete, continue to stir the mixture for 1-3 hours to yield the halogenated intermediate.
Step 3: Cyclization with Thiourea
-
At a temperature of 20-30 °C, dissolve the halogenated intermediate from Step 2, thiourea, and optionally, 12-ammonium phosphomolybdate (as a catalyst) in methanol.
-
Stir the reaction mixture for approximately 20 minutes.
-
If a catalyst was used, filter it out.
-
The resulting mother liquor is then subjected to vacuum distillation to obtain the final product, this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow to beige crystalline solid.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
Role in Cefdinir Synthesis
Caption: Role as an intermediate in the synthesis of Cefdinir.
In-Depth Technical Guide: Structure Elucidation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceuticals. This document details the analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, along with a logical workflow for its structural confirmation.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. Its molecular structure, containing a 2-aminothiazole ring, an ethyl ester, and a Z-configured hydroxyimino group, imparts specific reactivity and biological properties to the final active pharmaceutical ingredients. Accurate structural confirmation of this intermediate is paramount to ensure the purity, efficacy, and safety of the resulting drugs. This guide outlines the systematic approach to its structure elucidation using modern spectroscopic methods.
Molecular Structure and Properties
-
IUPAC Name: (2Z)-ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
-
Synonyms: Ethyl (Z)-2-(2-aminothiazol-4-yl)-hydroiminoacetate, EHATA
-
CAS Number: 64485-82-1
-
Molecular Formula: C₇H₉N₃O₃S
-
Molecular Weight: 215.23 g/mol
-
Appearance: Light yellow to beige fine powder.
-
Melting Point: 195-197 °C
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is achieved through the combined interpretation of NMR, IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the title compound, interpreted from data of a closely related tritylated derivative.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~1.30 | Triplet | ~7.1 | 3H | -CH₃ (Ethyl) |
| ~4.35 | Quartet | ~7.1 | 2H | -CH₂- (Ethyl) |
| ~6.70 | Singlet | - | 1H | Thiazole C5-H |
| ~7.20 | Singlet (broad) | - | 2H | -NH₂ |
| ~11.50 | Singlet | - | 1H | N-OH |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are presented below, based on analysis of a similar structure.
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -CH₃ (Ethyl) |
| ~62.0 | -CH₂- (Ethyl) |
| ~109.5 | Thiazole C5 |
| ~141.5 | Thiazole C4 |
| ~148.0 | C=N (Oxime) |
| ~163.0 | C=O (Ester) |
| ~169.0 | Thiazole C2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (aminothiazole), O-H stretching (oxime) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1640 | Strong | N-H bending (aminothiazole), C=N stretching (thiazole ring) |
| ~1530 | Medium | C=N stretching (oxime) |
| ~1200 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
| m/z | Proposed Fragment |
| 216.04 | [M+H]⁺ (Molecular ion peak) |
| 170.04 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 142.03 | [M+H - C₂H₅OH - CO]⁺ (Loss of ethanol and carbon monoxide) |
| 114.04 | [C₄H₄N₂S]⁺ (Aminothiazole ring fragment) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is appropriate. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID).
Mandatory Visualizations
Caption: Chemical Structure
Caption: Structure Elucidation Workflow
Caption: General Synthetic Pathway
An In-depth Technical Guide to the Physical Properties of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a key chemical intermediate, particularly in the synthesis of various pharmaceuticals. Its structural motif, featuring a 2-aminothiazole ring, is a recognized pharmacophore present in a wide array of bioactive molecules, including cephalosporin antibiotics and kinase inhibitors used in oncology. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design, development, and manufacturing. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its relevance in biological signaling pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for determining its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃S | --INVALID-LINK-- |
| Molecular Weight | 215.23 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to beige fine powder | --INVALID-LINK-- |
| Melting Point | 195-197 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 426.8 ± 37.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.56 g/cm³ | [Various Suppliers] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | --INVALID-LINK-- |
| pKa (Predicted) | 9.53 ± 0.70 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~1.3 | Triplet | ~7.1 | -CH₃ (Ethyl) |
| ~4.3 | Quartet | ~7.1 | -CH₂- (Ethyl) | |
| ~7.0 | Singlet | - | Thiazole C5-H | |
| ~7.3 | Broad Singlet | - | -NH₂ | |
| ~11.5 | Singlet | - | =N-OH | |
| ¹³C NMR | ~14 | - | - | -CH₃ (Ethyl) |
| ~62 | - | - | -CH₂- (Ethyl) | |
| ~110 | - | - | Thiazole C5 | |
| ~142 | - | - | Thiazole C4 | |
| ~148 | - | - | C=NOH | |
| ~163 | - | - | C=O (Ester) | |
| ~169 | - | - | Thiazole C2 |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine), O-H stretch (oxime) |
| 3100-3000 | Medium | C-H stretch (aromatic/vinyl) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1620 | Strong | C=N stretch (thiazole ring and oxime) |
| ~1540 | Strong | N-H bend (amine) |
| 1200-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 215.04 | [M]⁺ (Molecular Ion) |
| 170 | [M - OEt]⁺ |
| 142 | [M - CO₂Et]⁺ |
| 114 | [M - C₄H₅NO₂]⁺ |
Experimental Protocols
The synthesis of this compound typically involves a multi-step process. The following protocols are generalized from various patented industrial syntheses.
Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
This intermediate is prepared via nitrosation of an appropriate starting material.
-
Materials: Glycine ethyl ester hydrochloride, sodium nitrite, concentrated hydrochloric acid, water, diethyl ether.
-
Procedure:
-
A solution of glycine ethyl ester hydrochloride in water is prepared and cooled to -5 °C.
-
Concentrated hydrochloric acid is added to the solution.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for approximately one hour at 0 °C.
-
The product is extracted with diethyl ether.
-
The organic layer is dried and the solvent is evaporated under reduced pressure to yield the crude product, which is used in the next step without further purification.
-
Synthesis of this compound
This final step involves the cyclization reaction to form the aminothiazole ring.
-
Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, thiourea, a suitable solvent (e.g., ethanol, isopropanol), and a base (e.g., N,N-dimethylaniline).
-
Procedure:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate is dissolved in the chosen solvent.
-
Thiourea and the base are added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
The product precipitates from the reaction mixture upon completion or after cooling.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
-
Purification
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a high-purity fine powder.
Determination of Physical Properties
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane).
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI).
Logical and Signaling Pathway Diagrams
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, many of which are used in cancer therapy. These inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer.
Experimental Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow.
Representative Signaling Pathway Targeted by 2-Aminothiazole Derivatives
Many 2-aminothiazole-based drugs, such as Dasatinib, are potent inhibitors of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. These kinases are crucial components of signaling pathways that drive cell proliferation and survival in various cancers.
Caption: Inhibition of oncogenic signaling.
Conclusion
This compound is a molecule of significant interest in the pharmaceutical industry. Its well-defined physical properties, coupled with established synthetic routes, make it a versatile building block for the creation of complex drug molecules. The presence of the 2-aminothiazole core links this intermediate to a class of compounds with proven therapeutic efficacy, particularly in the realm of oncology, by targeting critical cellular signaling pathways. This guide provides essential technical information to aid researchers and drug development professionals in the effective use and understanding of this important chemical entity.
An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics.
Core Chemical Properties
This compound is a light yellow to beige fine powder.[1] Its chemical structure and key identifying information are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 64485-82-1[1][2][3][4][5] |
| Molecular Formula | C₇H₉N₃O₃S[1][2][4][5] |
| Molecular Weight | 215.23 g/mol [1][2][5] |
| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate |
| Synonyms | EHATA, EHTAA, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 195-197 °C | [1] |
| Boiling Point (Predicted) | 426.8 ± 37.0 °C | [1] |
| Density (Estimated) | 1.4565 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa (Predicted) | 9.53 ± 0.70 | [1] |
| Appearance | Light yellow to beige fine powder | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process commencing from ethyl acetoacetate. The general synthetic route involves three key transformations: oximation, halogenation, and cyclization.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol compiled from various patented methods.[6][7] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Step 1: Oximation of Ethyl Acetoacetate
-
In a suitable reaction vessel, dissolve sodium nitrite in water.
-
Cool the solution to 10-15°C.
-
Add ethyl acetoacetate to the cooled solution.
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.
-
Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.
-
Combine the organic phases and remove the solvent under reduced pressure.
Step 2: Halogenation of Ethyl 2-(hydroxyimino)acetoacetate
-
Gently warm the crude ethyl 2-(hydroxyimino)acetoacetate from the previous step to 30-40°C.
-
Slowly add bromine dropwise to the reaction mixture over 3-5 hours, maintaining the temperature between 30-40°C.
-
After the addition is complete, continue to stir the mixture for 1-3 hours to yield ethyl 4-bromo-2-(hydroxyimino)acetoacetate.
Step 3: Cyclization with Thiourea
-
At a temperature of 20-30°C, dissolve the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate and thiourea in methanol. A catalyst such as 12-ammonium phosphomolybdate may be used.[7]
-
Allow the reaction to proceed for approximately 20 minutes.
-
If a solid catalyst is used, filter it from the reaction mixture.
-
Remove the solvent from the filtrate by vacuum distillation to obtain the crude this compound.
-
The final product can be further purified by recrystallization.
Spectral Data
Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. While public databases indicate the availability of ¹H NMR and ¹³C NMR spectra, detailed, readily accessible spectral data for the parent compound is limited.[2] However, ¹H NMR and ¹³C NMR data for a tritylated derivative, ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate, have been reported and can serve as a reference.[8]
Reported NMR Data for Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate: [8]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.
Safety and Handling
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[5] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its chemical properties, a detailed synthetic protocol, and safety guidelines are intended to support its effective and safe use in research and development, particularly in the synthesis of novel pharmaceuticals. Further investigation into its reactivity and the development of more efficient synthetic routes remain areas of active interest in the field of medicinal chemistry.
References
- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 2. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 64485-82-1|this compound|BLD Pharm [bldpharm.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 8. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
A Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its role in further chemical transformations.
Physicochemical Properties
This compound, with the CAS number 64485-82-1, is a light yellow to beige powder.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 187-192 °C, 195-197 °C | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃O₃S | [2][5][6] |
| Molecular Weight | 215.23 g/mol | [2][5][6] |
| Appearance | Yellow to beige powder | [1] |
| Boiling Point | 426.8 °C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
| Flash Point | 211.9 °C | [1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [2][3] |
Experimental Protocols
The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate. Below are detailed methodologies for its preparation.
2.1. Synthesis via Oximation, Halogenation, and Cyclization
A common synthetic route involves a multi-step process starting from ethyl acetoacetate.[7][8]
Step 1: Oximation of Ethyl Acetoacetate
-
Reactants: Ethyl acetoacetate, sodium nitrite, and concentrated sulfuric acid.[7]
-
Solvent: Purified water.[7]
-
Procedure: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (sulfuric acid) to produce ethyl 2-(hydroxyimino)acetoacetate.[7][8] This reaction is typically carried out at controlled temperatures to ensure the desired product formation.
Step 2: Halogenation
-
Reactant: The product from Step 1 (ethyl 2-(hydroxyimino)acetoacetate).
-
Halogenating Agent: A suitable halogenating agent, such as sulfuryl chloride, is used.[8]
-
Procedure: The ethyl 2-(hydroxyimino)acetoacetate is halogenated to form an intermediate like ethyl 4-chloro-2-(hydroxyimino)acetoacetate.[8]
Step 3: Cyclization with Thiourea
-
Reactants: The halogenated intermediate from Step 2 and thiourea.[7][8]
-
Catalyst (optional): 12-ammonium phosphomolybdate (AMP) can be used as a catalyst.[7]
-
Solvent: Methanol.[7]
-
Procedure: The halogenated compound is reacted with thiourea. This reaction proceeds via a cyclization mechanism to form the final product, this compound.[7][8] The reaction is typically performed at temperatures ranging from 0 to 50°C.[8] The product can then be isolated through crystallization.[8]
2.2. Melting Point Determination
The melting point is a crucial parameter for assessing the purity of the synthesized compound. A standard laboratory method for its determination is as follows:
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.
Synthetic Pathway and Application
This compound is a vital building block in the synthesis of advanced cephalosporin antibiotics, such as Cefdinir.[9] The following diagram illustrates a general workflow from starting materials to the target compound and its subsequent utilization.
Caption: Synthetic workflow for this compound and its role as a key intermediate.
References
- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate CAS 64485-82-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 去甲氨噻肟酸乙酯,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 8. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 9. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation, and purification processes. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.
Solubility Profile
Table 1: Quantitative and Qualitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative | [1] |
| Methanol | Not Specified | Slightly Soluble | Qualitative | [1] |
Note: The lack of extensive quantitative data highlights a knowledge gap for this specific compound, reinforcing the importance of the experimental protocol provided below for researchers who require precise solubility measurements.
Experimental Protocol for Solubility Determination
The following section details a robust gravimetric method for determining the thermodynamic solubility of this compound. This method is reliable for establishing the equilibrium solubility of a solid compound in a given solvent.
2.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with secure, airtight caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
-
Spatula
-
Calibrated pipettes
2.2. Procedure
2.2.1. Preparation of a Saturated Solution
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vial to prevent any solvent evaporation during the experiment.
-
Place the vial in a thermostatically controlled shaker set to the desired constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient duration, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached. Continuous agitation of the solution is necessary throughout this period.
2.2.2. Sample Withdrawal and Filtration
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn solution using a syringe filter to remove any remaining undissolved solid particles. This step should be performed swiftly to minimize any potential temperature fluctuations.
2.2.3. Gravimetric Analysis
-
Transfer a precisely known volume or mass of the clear filtrate into a pre-weighed, dry evaporation dish.
-
Record the combined mass of the dish and the filtrate.
-
Carefully evaporate the solvent in an oven set to a temperature below the decomposition point of the compound. The melting point of this compound is reported to be 195-197 °C.[1]
-
Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
2.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))
Alternatively, if the mass of the filtrate was used:
Solubility ( g/100g solvent) = [(Mass of dried solute (g)) / (Mass of filtrate (g) - Mass of dried solute (g))] x 100
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in the Development of Third-Generation Cephalosporin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, not an active pharmaceutical ingredient with a direct mechanism of action in a biological system. Its significance lies in its role as a crucial building block for the synthesis of the 7-acylamino side chain of numerous third-generation cephalosporin antibiotics, such as ceftriaxone and cefotaxime. This guide elucidates the mechanism of action of the final cephalosporin products, the contribution of the side chain derived from this intermediate, and the methodologies used to evaluate their efficacy.
The Role of the Aminothiazolyl Side Chain
The aminothiazolyl moiety, derived from this compound, is a hallmark of many third-generation cephalosporins. This side chain confers several advantageous properties to the final antibiotic molecule:
-
Enhanced Antibacterial Spectrum: The presence of the 2-aminothiazol-4-yl group is a favorable substituent at the C-7 position of the cephem nucleus, leading to potent antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria.[1]
-
Increased Stability against β-Lactamases: The methoxyimino group, often present in this side chain, provides steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[2][3] This stability is a key factor in the efficacy of third-generation cephalosporins against organisms that are resistant to earlier generations of β-lactam antibiotics.
-
Affinity for Penicillin-Binding Proteins (PBPs): The overall structure of the side chain influences the binding affinity of the cephalosporin to PBPs, the enzymes responsible for bacterial cell wall synthesis.
Mechanism of Action of Third-Generation Cephalosporins
Third-generation cephalosporins are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:
-
Penetration of the Bacterial Cell Wall: These antibiotics must first penetrate the outer membrane of Gram-negative bacteria to reach their target. The hydrophilic nature of the aminothiazolyl side chain can facilitate this process.
-
Inhibition of Penicillin-Binding Proteins (PBPs): The core mechanism of action is the acylation and subsequent inactivation of PBPs.[4][5] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
The following diagram illustrates the signaling pathway of third-generation cephalosporin action:
Caption: Mechanism of action of third-generation cephalosporins.
Synthesis of Ceftriaxone: An Exemplary Workflow
This compound is a key starting material for the synthesis of the ceftriaxone side chain. The general workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated form of the side chain. The following diagram outlines a simplified synthetic pathway.
Caption: Simplified synthesis of Ceftriaxone.
Quantitative Data: In Vitro Activity of Ceftriaxone
The efficacy of cephalosporins is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Below is a table summarizing the MIC values for ceftriaxone against common pathogens.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.125 | 2.0 |
| Salmonella Typhi | 0.125 | 8.0 |
| Salmonella Paratyphi A | 0.125 | 2.0 |
| Escherichia coli | ≤0.12 | - |
| Klebsiella spp. | ≤0.12 | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data sourced from multiple studies.[6][7][8][9][10]
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of MIC is a critical experiment in assessing the activity of new cephalosporins. The broth microdilution method is a standard protocol.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a cephalosporin against a bacterial isolate.
Materials:
-
Bacterial isolate in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cephalosporin antibiotic powder
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water or saline)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the cephalosporin in a suitable sterile solvent.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
This protocol is a generalized procedure and may require optimization based on the specific bacteria and antibiotic being tested. For standardized testing, guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed.[11][12][13][14][15]
References
- 1. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Third generation cephalosporins | PDF [slideshare.net]
- 4. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]
- 5. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Minimum inhibitory concentration (MIC) of Ceftriaxone and Azithromycin for blood culture isolates of Salmonella enterica spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. woah.org [woah.org]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in cephalosporin synthesis
An In-Depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in Cephalosporin Synthesis
Introduction
This compound is a pivotal chemical intermediate in the pharmaceutical industry, serving as a cornerstone for the synthesis of the C-7 side chains of numerous third and fourth-generation cephalosporin antibiotics.[1][2] Cephalosporins are a critically important class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. The structural modification of the C-7 acylamino side chain of the core 7-aminocephalosporanic acid (7-ACA) nucleus is a key strategy for modulating the antibacterial spectrum, potency, and β-lactamase stability of these drugs.
The aminothiazole ring and the (Z)-hydroxyimino group, both present in the title compound, are signature features of many advanced cephalosporins, including Cefotaxime, Ceftriaxone, and Ceftazidime.[1][2] The (Z)-oximino moiety, in particular, confers significant stability against β-lactamase enzymes, a primary mechanism of bacterial resistance, while the aminothiazole group enhances antibacterial activity.[3][4] This guide provides a detailed examination of the synthesis of this key intermediate, its activation, and its subsequent incorporation into the cephalosporin framework, supported by quantitative data, experimental protocols, and process visualizations.
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that typically begins with readily available starting materials like ethyl acetoacetate. The general sequence involves oximation, halogenation, and a final cyclization reaction with thiourea to construct the aminothiazole ring.[1][2]
A common synthetic pathway proceeds as follows:
-
Oximation: Ethyl acetoacetate is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to form ethyl (Z)-2-hydroxyiminoacetoacetate.[1][2]
-
Halogenation: The resulting intermediate is halogenated at the C-4 position, typically using sulfuryl chloride or bromine, to yield ethyl (Z)-4-chloro- or 4-bromo-2-hydroxyiminoacetoacetate.[2]
-
Cyclization: The 4-halo intermediate is then reacted with thiourea. The thiourea molecule attacks the electrophilic C-4 carbon, leading to a ring-closure reaction that forms the desired this compound.[1][2]
Caption: Synthesis pathway for this compound.
Core Role in Cephalosporin Synthesis: Acylation of 7-ACA
The fundamental role of this compound is to serve as the precursor for the acyl side chain that is attached to the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA). This is achieved through an acylation (amidation) reaction.[3][5]
The process involves several key transformations:
-
O-Alkylation (if required): For many third-generation cephalosporins like Cefotaxime and Ceftriaxone, the hydroxyimino group is O-methylated to a methoxyimino group using a methylating agent like dimethyl sulfate.[5] For others, like Ceftazidime, a more complex group is added.
-
Amine Protection: The amino group on the thiazole ring is often protected to prevent side reactions during the activation step. Common protecting groups include trityl (Tr) or chloroacetyl.[5][6]
-
Ester Hydrolysis: The ethyl ester is saponified (hydrolyzed) to the free carboxylic acid.
-
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive form to facilitate acylation. This can be an acyl chloride or, more commonly, an activated thioester such as the 2-mercaptobenzothiazolyl thioester (MAEM).[7][8]
-
Acylation: The activated side chain is reacted with the 7-amino group of the cephalosporin core. This forms the crucial amide bond at the C-7 position.[3]
-
Deprotection: The protecting group on the aminothiazole ring is removed to yield the final cephalosporin antibiotic.[5]
Caption: General workflow for the acylation of the cephalosporin nucleus.
Application in the Synthesis of Key Cephalosporins
The versatility of the title compound is demonstrated by its use in the synthesis of several widely prescribed cephalosporins.
-
Cefotaxime: The synthesis involves acylating 7-ACA with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The amino group of the side chain is typically protected with a trityl group, which is removed in a final step using a mild acid like formic acid.[5] Another route uses a chloroacetyl protecting group which is later removed with thiourea.[9]
-
Ceftriaxone: The synthesis of Ceftriaxone involves the acylation of a specific nucleus, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT), with an activated methoxyiminoacetate side chain.[4][6] A common activated intermediate is 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[10]
-
Ceftazidime: Ceftazidime features a more complex side chain: (Z)-2-(2-aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetamido. The synthesis starts from the base (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ester, which is then alkylated on the oxime oxygen with a tert-butyl 2-bromoisobutyrate before being coupled to the cephalosporin core.[2][11]
Caption: Simplified logical flow for the synthesis of Cefotaxime.
Quantitative Data Presentation
The efficiency of the acylation step is critical for the commercial viability of cephalosporin manufacturing. The following table summarizes typical reaction parameters and outcomes compiled from various reported syntheses.
| Parameter | Value | Reference(s) |
| Starting Materials | 7-Aminocephalosporanic Acid (7-ACA); Activated Acylating Agent* | [3] |
| Reaction Type | Acylation (Amidation) | [3] |
| Solvent System | Aqueous solution or Dichloromethane | [3] |
| Reaction Temperature | -80°C to 25°C (Step-dependent) | [3] |
| pH Control | Maintained around 5.5 - 7.0 | [3][6] |
| Synthesis Phase Yield | 73-80% | [3][9] |
| Overall Yield | 45-47% | [3][9] |
| Purity of Final Product | >98% | [3][9] |
*Note: The activated acylating agent is a derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(substituted-oxyimino)acetic acid, such as an acyl chloride or a thioester (MAEM).[3][7]
Experimental Protocols
The following protocols are representative examples and should be adapted based on specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of this compound[1][2]
This protocol is a generalized representation of the multi-step synthesis.
-
Oximation:
-
In a reaction vessel, dissolve sodium nitrite in purified water and cool the solution to 10-15°C.
-
Add ethyl acetoacetate to the vessel.
-
Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature between 10-15°C.
-
Continue stirring for an additional 3-5 hours after the addition is complete.
-
Extract the product, 2-oximino ethyl acetoacetate, using an organic solvent like chloroform.
-
-
Bromination:
-
Gently warm the solution from the previous step to 30-40°C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the reaction temperature.
-
Continue to react for 1-3 hours after the addition is complete to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.
-
-
Cyclization:
-
At 20-30°C, dissolve the crude product from the bromination step, along with thiourea, in a solvent such as isopropyl alcohol or methanol.
-
Stir the mixture for several hours (e.g., 17 hours). The reaction may be exothermic.
-
The product, this compound, will precipitate.
-
Collect the product by filtration, wash with the solvent, and dry under vacuum.
-
Protocol 2: Acylation of 7-ACA using an Activated Thioester (MAEM) to Synthesize Cefotaxime[7][12]
This protocol outlines the coupling step for Cefotaxime synthesis.
-
Suspension Preparation:
-
Acylation Reaction:
-
Cool the stirred suspension to 0°C to -5°C.
-
Slowly add a base, such as triethylamine, to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C. The base facilitates the reaction between the amino group of 7-ACA and the activated thioester.[7]
-
Continue stirring the reaction mixture at this temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the solution to warm to 10-12°C.
-
Extract the reaction mixture with purified water.
-
Combine the aqueous layers and decolorize with activated carbon.
-
Filter the solution and adjust the pH of the filtrate to approximately 1.7-3.0 with an acid (e.g., hydrochloric acid) to precipitate the Cefotaxime acid product.[7][8]
-
Filter the precipitate, wash, and dry.
-
-
Salt Formation (Optional but common):
Conclusion
This compound is not merely an intermediate but a foundational building block that enables the synthesis of some of the most potent and clinically significant cephalosporin antibiotics. Its core structure provides the essential aminothiazole and (Z)-oximino moieties that are directly responsible for the enhanced antibacterial spectrum and crucial β-lactamase resistance of third-generation cephalosporins. The synthetic pathways developed for this compound and its subsequent incorporation into the cephalosporin nucleus are triumphs of medicinal and process chemistry, allowing for the large-scale production of life-saving drugs like Cefotaxime, Ceftriaxone, and Ceftazidime. Understanding the synthesis and role of this key intermediate is therefore essential for researchers and professionals in the field of drug development and antibiotic manufacturing.
References
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cefotaxime synthesis - chemicalbook [chemicalbook.com]
- 6. CEFTRIAXONE | 73384-59-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. US20070004916A1 - Process for the production of cefotaxime sodium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]
- 11. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 12. rjpbcs.com [rjpbcs.com]
The Synthesis and Application of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of third-generation cephalosporin antibiotics. These antibiotics, including widely used drugs such as Cefotaxime, Ceftriaxone, Ceftazidime, and Cefixime, are characterized by a broad spectrum of antibacterial activity and enhanced stability against β-lactamase enzymes, a common mechanism of bacterial resistance. The specific (Z)-isomer configuration of the hydroxyimino group is crucial for the biological efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this key intermediate, along with detailed experimental protocols and its downstream application in the synthesis of cephalosporins.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, characterization, and application in synthetic processes. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃S | [1][2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | Light yellow to beige fine powder | [3] |
| Melting Point | 195-197 °C (literature) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| CAS Number | 64485-82-1 | [1][3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been the subject of significant process development to improve yield and purity. The most common synthetic routes start from ethyl acetoacetate. Below are diagrams and detailed protocols for the key transformations.
Synthetic Pathway Overview
The overall synthesis can be visualized as a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally, cyclization with thiourea.
References
Methodological & Application
Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate from Ethyl Acetoacetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of various cephalosporin antibiotics. The synthesis commences from the readily available starting material, ethyl acetoacetate, and proceeds through a three-step reaction sequence: oximation, halogenation, and a subsequent cyclization with thiourea. This application note details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.
Introduction
This compound is a crucial building block in the synthesis of the side chains of numerous third and fourth-generation cephalosporin antibiotics. The presence of the 2-aminothiazole ring and the (Z)-hydroxyimino moiety is critical for their broad-spectrum antibacterial activity and resistance to β-lactamases. The synthetic route starting from ethyl acetoacetate offers an efficient and scalable method for the preparation of this important intermediate. This protocol outlines a reliable and reproducible procedure for its laboratory-scale synthesis.
Overall Synthesis Pathway
The synthesis of this compound from ethyl acetoacetate is a multi-step process. The overall transformation can be summarized as follows:
Caption: Overall three-step synthesis of the target compound.
Data Presentation
Table 1: Summary of Reaction Steps, Intermediates, and Yields
| Step | Reaction | Starting Material | Intermediate/Product | Reagents | Typical Yield (%) |
| 1 | Oximation | Ethyl acetoacetate | (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | Sodium nitrite, Acetic acid | 85-95% |
| 2 | Chlorination | (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | Sulfuryl chloride | 70-80% |
| 3 | Cyclization | (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | This compound | Thiourea | 75-85% |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -43 | 1.28 (t, 3H), 2.26 (s, 3H), 3.44 (s, 2H), 4.18 (q, 2H) | 14.1, 30.1, 50.1, 61.4, 167.3, 200.7 | 2983, 1745, 1718, 1365, 1154 |
| (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 | 54-56 | 1.35 (t, 3H), 2.40 (s, 3H), 4.35 (q, 2H), 9.50 (s, 1H) | 14.0, 25.8, 62.5, 148.5, 162.0, 195.0 | 3300 (br), 1720, 1680, 1010 |
| (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | C₆H₈ClNO₄ | 193.59 | 78-82 | 1.38 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 10.2 (s, 1H) | 13.9, 45.5, 63.0, 147.0, 161.5, 190.0 | 3350 (br), 1730, 1690, 1280, 1020, 780 |
| This compound | C₇H₉N₃O₃S | 215.23 | 195-197 | 1.25 (t, 3H), 4.25 (q, 2H), 6.80 (s, 1H), 7.20 (s, 2H), 11.5 (s, 1H) | 14.2, 61.5, 108.0, 141.0, 149.0, 162.5, 168.0 | 3450, 3300, 1720, 1640, 1540 |
Experimental Protocols
Materials and Equipment
-
Ethyl acetoacetate (99%)
-
Sodium nitrite (99%)
-
Glacial acetic acid
-
Sulfuryl chloride (97%)
-
Thiourea (99%)
-
Ethanol (95% and absolute)
-
Diethyl ether
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Step 1: Synthesis of (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate
This step involves the nitrosation of the active methylene group of ethyl acetoacetate to form the corresponding oxime.
Caption: Experimental workflow for the oximation of ethyl acetoacetate.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (130.1 g, 1.0 mol) in glacial acetic acid (200 mL).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (82.8 g, 1.2 mol) in water (250 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing cold water (500 mL) and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash successively with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to afford (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate as a pale yellow solid.
Step 2: Synthesis of (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
This step involves the chlorination of the methyl group of the intermediate from Step 1.
Procedure:
-
In a fume hood, dissolve (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate (79.6 g, 0.5 mol) in anhydrous dichloromethane (400 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (74.2 g, 0.55 mol) dropwise to the stirred solution over a period of 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water (500 mL).
-
Separate the organic layer, and wash it with cold water (2 x 200 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol/hexane.
Step 3: Synthesis of this compound
This final step is a Hantzsch thiazole synthesis, where the α-haloketone intermediate reacts with thiourea to form the aminothiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Procedure:
-
In a round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in absolute ethanol (500 mL) with gentle heating.
-
To this solution, add a solution of crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate (from Step 2, approx. 0.4 mol) in absolute ethanol (200 mL) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be recrystallized from ethanol to give pure this compound as a crystalline solid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.
Conclusion
The described three-step synthesis provides a reliable and efficient method for the preparation of this compound from ethyl acetoacetate. The protocols are straightforward and can be readily implemented in a standard organic chemistry laboratory. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Application Notes and Protocols: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the manufacturing of various cephalosporin antibiotics. The synthesis is a multi-step process commencing from ethyl acetoacetate.
Physicochemical Properties
The target compound is typically a yellow to beige powder, stable under normal laboratory conditions.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃S | [2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | Yellow to beige powder | [1][3] |
| Melting Point | 187-192 °C | [1] |
| Boiling Point | 426.8 °C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. | [1] |
Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally cyclization with thiourea.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative synthesis based on common methodologies. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
Materials and Equipment
-
Ethyl acetoacetate
-
Sodium nitrite
-
Concentrated sulfuric acid (50%)
-
Bromine or Sulphuryl chloride
-
Thiourea
-
Methanol
-
12-Ammonium phosphomolybdate (catalyst, optional)
-
Chloroform
-
Purified water
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Oximation of Ethyl Acetoacetate
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium nitrite in purified water.
-
In a separate flask, dilute ethyl acetoacetate with purified water.
-
Cool the ethyl acetoacetate solution in an ice bath.
-
Slowly add 50% concentrated sulfuric acid to the cooled ethyl acetoacetate solution, maintaining the temperature below 10 °C.
-
To this acidic solution, add the sodium nitrite solution dropwise, ensuring the reaction temperature is kept low.
-
After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the oximation reaction.
Step 2: Halogenation
-
Warm the reaction mixture from Step 1 to 30-40 °C.[4]
-
Slowly add the halogenating agent (e.g., bromine) dropwise to the reaction mixture over 3-5 hours, maintaining the temperature at 30-40 °C.[4]
-
After the addition is complete, continue to stir the reaction for an additional 1-3 hours to yield 4-bromo-2-(hydroxyimino)ethyl acetoacetate.[4]
Step 3: Cyclization
-
In a new reaction vessel, dissolve thiourea and a catalyst such as 12-ammonium phosphomolybdate in methanol at 20-30 °C.[4]
-
Add the reaction solution from Step 2 to the methanol solution.
-
Stir the mixture for approximately 20 minutes.[4]
-
If a solid catalyst is used, filter it from the reaction mixture.
-
The resulting mother liquor contains the desired product.
Purification
-
The product can be extracted from the aqueous reaction mixture using an organic solvent like chloroform.[4]
-
The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the reactant ratios and reaction conditions reported in the literature.
| Parameter | Value/Range | Source |
| Oximation Step | ||
| Mass ratio (Ethyl acetoacetate : Conc. H₂SO₄ : NaNO₂ : H₂O) | 1 : 0.8278 : 0.5833 : 4.8-5.2 | CN106699681A[4] |
| Halogenation Step | ||
| Mass ratio (Ethyl acetoacetate : Halogen) | 1 : 1.1-1.2 | CN106699681A[4] |
| Reaction Temperature | 30-40 °C | CN106699681A[4] |
| Reaction Time | 1-3 hours (post-addition) | CN106699681A[4] |
| Cyclization Step | ||
| Mass ratio (Ethyl acetoacetate : Thiourea : Catalyst : Methanol) | 1 : 0.53-0.58 : 0.50-0.60 : 10.60-10.70 | CN106699681A[4] |
| Reaction Temperature | 20-30 °C | CN106699681A[4] |
| Reaction Time | ~20 minutes | CN106699681A[4] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectral data should be consistent with the proposed structure, showing signals for the ethyl group (triplet and quartet), the thiazole proton (singlet), the amino group protons (broad singlet), and the hydroxyl proton of the oxime (singlet). |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the ethyl group, the thiazole ring, the carbonyl group, and the oxime carbon. |
| FT-IR | Characteristic peaks for N-H (amine), O-H (oxime), C=O (ester), C=N (oxime and thiazole), and C-S bonds are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (215.23 g/mol ) should be observed. |
| Purity (HPLC) | Purity should be assessed by High-Performance Liquid Chromatography. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Concentrated acids and bromine are corrosive and toxic; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
The final product may cause skin and eye irritation and respiratory irritation.[2]
References
- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate CAS 64485-82-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 4. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Introduction
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial intermediate in the synthesis of various third and fourth-generation cephalosporin antibiotics. The presence of the (Z)-oxime isomer is particularly important for the antibacterial activity of these pharmaceuticals. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing from ethyl acetoacetate, involving nitrosation, halogenation, and a subsequent cyclization reaction with thiourea.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
-
Nitrosation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.
-
Halogenation: The intermediate is then halogenated, typically with sulfuryl chloride or bromine, to produce ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate.
-
Cyclization: Finally, the halogenated intermediate undergoes a cyclization reaction with thiourea to form the desired product, this compound.
Quantitative Data Summary
The following tables summarize the reactants, their molar equivalents, and typical yields for each step of the synthesis.
Table 1: Reactants and Stoichiometry for Nitrosation
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Sodium nitrite | 69.00 | 1.0 - 1.2 |
| Acetic acid | 60.05 | Solvent |
Table 2: Reactants and Stoichiometry for Halogenation
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | 159.14 | 1.0 |
| Sulfuryl chloride | 134.97 | 1.0 - 1.1 |
Table 3: Reactants and Stoichiometry for Cyclization
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | 193.59 | 1.0 |
| Thiourea | 76.12 | 1.0 - 1.1 |
| N,N-Dimethylaniline | 121.18 | 1.1 |
| Isopropyl alcohol | 60.10 | Solvent |
Table 4: Typical Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Nitrosation | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | 85-95% |
| Halogenation | Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | 80-90% |
| Cyclization | This compound | 75-85% |
Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate
-
To a stirred and ice-cooled solution of ethyl acetoacetate (292 g) in glacial acetic acid (296 ml), a solution of sodium nitrite (180 g) in water (400 ml) is added at a rate that maintains the reaction temperature below 10°C.[1]
-
After the addition is complete, stirring and cooling are continued for an additional 30 minutes.
-
A solution of potassium chloride (160 g) in water (800 ml) is then added, and the mixture is stirred for one hour.[1]
-
The lower oily phase is separated, and the aqueous phase is extracted with diethyl ether.
-
The organic layers are combined, washed with water and then with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product as a residual oil which solidifies upon standing.
Step 2: Synthesis of Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
-
The ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate obtained from the previous step is dissolved in a suitable solvent such as diethyl ether.
-
To this solution, sulfuryl chloride is added dropwise while maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate (18.6 g) is dissolved in isopropyl alcohol (45 ml) with stirring to give a clear solution.[2]
-
N,N-Dimethylaniline (13.5 ml) and thiourea (7.6 g) are added to the solution.[2]
-
The reaction mixture is stirred at a temperature between 0°C and 50°C.[2]
-
Upon completion of the reaction, the product crystallizes from the solution.
-
The solid product is collected by filtration, washed with a small amount of cold isopropyl alcohol, and dried under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sulfuryl chloride is corrosive and toxic; handle with extreme care.
-
N,N-Dimethylaniline is toxic and should be handled with appropriate precautions.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Industrial Production of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal intermediate in the synthesis of numerous third-generation cephalosporin antibiotics, including Cefotaxime and Ceftriaxone. Its industrial production is of significant interest to the pharmaceutical sector. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this key intermediate. The protocols are based on a common and efficient three-step synthetic route commencing from ethyl acetoacetate. This guide includes quantitative data, step-by-step methodologies, quality control parameters, and safety protocols to ensure a reproducible and scalable manufacturing process.
Introduction
The synthesis of this compound on an industrial scale is a well-established process. The most prevalent synthetic pathway involves three key transformations:
-
Oximation (Nitrosation): The initial step is the reaction of ethyl acetoacetate with a nitrosating agent, typically sodium nitrite, in an acidic medium to form ethyl 2-(hydroxyimino)acetoacetate.
-
Halogenation: The intermediate from the first step is then halogenated, commonly with bromine, to yield ethyl 4-bromo-2-(hydroxyimino)acetoacetate.
-
Cyclization: The final step involves the cyclization of the halogenated intermediate with thiourea to form the desired product, this compound.
This document outlines the detailed protocols for each of these steps, providing quantitative data and quality control measures for each stage.
Synthesis Pathway
The overall synthetic pathway for the industrial production of this compound is depicted below.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the synthesis, based on industrial-scale production.
| Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) | Typical Purity (%) |
| 1 | Ethyl 2-(hydroxyimino)acetoacetate | Ethyl Acetoacetate | 1 : 1.1 (NaNO2) | 85 - 92 | > 95 |
| 2 | Ethyl 4-bromo-2-(hydroxyimino)acetoacetate | Ethyl 2-(hydroxyimino)acetoacetate | 1 : 1.1 (Bromine) | 90 - 95 | > 97 |
| 3 | This compound | Ethyl 4-bromo-2-(hydroxyimino)acetoacetate | 1 : 1.05 (Thiourea) | 88 - 94 | > 99 (after purification) |
Experimental Protocols
The following protocols are designed for industrial-scale production. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Step 1: Oximation of Ethyl Acetoacetate
This step involves the formation of an oxime from the active methylene group of ethyl acetoacetate.
Workflow:
Caption: Workflow for the oximation of ethyl acetoacetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl Acetoacetate | 130.14 | 100 | 768.4 |
| Sodium Nitrite (NaNO2) | 69.00 | 58.3 | 845.0 |
| Sulfuric Acid (H2SO4, 50% w/w) | 98.08 | 82.8 | 422.1 |
| Purified Water | 18.02 | 500 | - |
| Chloroform (or other suitable solvent) | 119.38 | As required | - |
Procedure:
-
Charge a suitable reactor with 500 kg of purified water and 58.3 kg of sodium nitrite. Stir until the sodium nitrite is completely dissolved.
-
Cool the solution to 10-15°C.
-
Add 100 kg of ethyl acetoacetate to the reactor.
-
Slowly add 82.8 kg of 50% sulfuric acid to the reaction mixture over a period of 3-5 hours, ensuring the temperature is maintained between 10-15°C.
-
After the addition is complete, continue to stir the mixture at 10-15°C for an additional 3-5 hours.
-
Perform an in-process quality check (e.g., TLC or HPLC) to monitor the reaction completion.
-
Once the reaction is complete, extract the product from the aqueous layer with chloroform (or another suitable organic solvent). Perform the extraction twice.
-
Combine the organic layers and remove the solvent by vacuum distillation to obtain ethyl 2-(hydroxyimino)acetoacetate as an oil.
Step 2: Bromination of Ethyl 2-(hydroxyimino)acetoacetate
This step involves the selective bromination at the C4 position of the acetoacetate backbone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 2-(hydroxyimino)acetoacetate | 159.14 | (from previous step) | ~768.4 |
| Bromine (Br2) | 159.81 | 122.8 | 768.4 |
Procedure:
-
The crude ethyl 2-(hydroxyimino)acetoacetate from the previous step is warmed to 30-40°C in the reactor.
-
Slowly add 122.8 kg of bromine to the reaction mixture over a period of 3-5 hours, maintaining the temperature at 30-40°C.
-
After the addition is complete, continue to stir the mixture at 30-40°C for 1-3 hours.
-
Monitor the reaction progress by an in-process quality check.
-
The resulting product, ethyl 4-bromo-2-(hydroxyimino)acetoacetate, is typically used in the next step without further purification.
Step 3: Cyclization with Thiourea
This is the final step where the aminothiazole ring is formed.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 4-bromo-2-(hydroxyimino)acetoacetate | 238.04 | (from previous step) | ~768.4 |
| Thiourea | 76.12 | 61.2 | 804.0 |
| Methanol | 32.04 | 1065 | - |
| 12-Ammonium Phosphomolybdate (AMP) (Catalyst) | 1876.3 | 55 | - |
Procedure:
-
In a separate reactor, dissolve 61.2 kg of thiourea and 55 kg of 12-ammonium phosphomolybdate in 1065 kg of methanol at 20-30°C.
-
Add the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate from the previous step to this solution.
-
Stir the reaction mixture for approximately 20-30 minutes.
-
Filter the mixture to remove the catalyst (AMP can be recovered and reused).
-
The filtrate is then subjected to vacuum distillation to remove the methanol.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.
-
Dry the final product under vacuum.
Characterization and Quality Control
The final product and intermediates should be characterized and their quality assessed using the following methods:
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to light yellow crystalline powder |
| Identification | FTIR, ¹H-NMR | Conforms to the reference spectrum |
| Purity | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 195-197°C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
HPLC Method Example:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Safety and Waste Management
Safety Precautions:
-
All handling of chemicals should be performed in a well-ventilated area, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.
-
Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.
-
Sulfuric acid is highly corrosive. Avoid contact with skin and eyes.
-
Chloroform is a suspected carcinogen and should be handled in a fume hood.
Waste Management:
-
Acidic and basic aqueous wastes should be neutralized before disposal.
-
Organic solvent waste should be collected and disposed of according to local regulations.
-
Solid waste, including the filtered catalyst, should be handled as per the material safety data sheet (MSDS) recommendations. The phosphomolybdate catalyst can often be recovered and reused, minimizing waste.[1]
Conclusion
The provided protocols outline a robust and scalable industrial process for the synthesis of this compound. Adherence to these detailed procedures, along with stringent quality control and safety measures, will ensure the consistent production of this vital pharmaceutical intermediate. The use of a recyclable catalyst in the final step also presents an opportunity for a more cost-effective and environmentally friendly manufacturing process.[1]
References
Application Notes and Protocols for the Synthesis of Cefotaxime using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the third-generation cephalosporin antibiotic, Cefotaxime. The synthesis involves the crucial step of acylating 7-aminocephalosporanic acid (7-ACA) with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain. While the ethyl ester, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, is a key intermediate in the synthesis of this side chain, the direct coupling of this ester with 7-ACA is not the primary route. Instead, the ester is typically hydrolyzed to the corresponding carboxylic acid, which is then activated for efficient acylation.
The (Z)-alkoxyimino moiety is a critical structural feature that imparts broad-spectrum antibacterial activity and resistance to β-lactamases.[1] The aminothiazole ring is another key structural component typically introduced via the acylation of the 7-amino group of the cephalosporin nucleus.[2]
I. Overview of the Synthetic Strategy
The synthesis of Cefotaxime from 7-ACA and the aminothiazole side chain generally proceeds through the following key stages:
-
Synthesis of the Side Chain: Preparation of this compound. This intermediate is synthesized from starting materials like acetoacetic ester.[3]
-
Activation of the Side Chain: The ethyl ester is hydrolyzed to the carboxylic acid, which is then converted into a more reactive "activated" form. Common activated forms include acyl chlorides or active esters, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[1][4]
-
Acylation (Coupling) Reaction: The activated side chain is reacted with 7-aminocephalosporanic acid (7-ACA) to form the Cefotaxime molecule.[4][5]
-
Purification: The final product is purified to meet pharmaceutical standards.
II. Data Presentation
The following table summarizes typical reaction parameters and outcomes for the acylation of 7-ACA with activated side-chain precursors to synthesize Cefotaxime. The data is compiled from various reported syntheses.
| Parameter | Value | Reference(s) |
| Starting Materials | ||
| Core | 7-Aminocephalosporanic Acid (7-ACA) | [2][5] |
| Acylating Agent | Activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (e.g., MAEM, acyl chloride) | [2][4] |
| Reaction Conditions | ||
| Reaction Type | Acylation (Amidation) | [2] |
| Solvent System | Aqueous monoglyme, Dichloromethane, Aqueous isopropyl alcohol | [1][2][6] |
| Temperature | -5°C to Room Temperature | [1][4] |
| pH Control | Maintained around 3.0 to 5.5 | [2][6] |
| Reaction Outcomes | ||
| Yield (Synthesis Phase) | 73-95% | [2][4][5] |
| Overall Yield | 45-47% | [5] |
| Purity of Final Product | >98% | [2][5] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the key side-chain intermediate.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Bromine
-
Thiourea
-
Methanol
-
Chloroform
-
Catalyst (e.g., 12-ammonium phosphomolybdate)
Procedure:
-
Oximation: Dissolve sodium nitrite in purified water in a reaction vessel and cool the solution. Add ethyl acetoacetate, followed by the dropwise addition of a 50% concentrated sulfuric acid solution while maintaining a low temperature (10-15°C). After the addition is complete, continue stirring for several hours. Extract the product, 2-oximino ethyl acetoacetate, with chloroform.[7]
-
Bromination: Warm the reaction solution from the previous step and add bromine dropwise. Continue the reaction for 1-3 hours to obtain 4-bromo-2-oximino ethyl acetoacetate.[3]
-
Cyclization: Dissolve the bromo-compound and thiourea in methanol with a suitable catalyst. After the reaction is complete (approx. 20 minutes), filter out the catalyst and obtain the crude product by vacuum distillation of the mother liquor.[7]
Protocol 2: Acylation of 7-ACA with Activated Side Chain (MAEM) to Synthesize Cefotaxime
This protocol describes a rapid and high-yield synthesis of Cefotaxime using the activated 2-mercaptobenzothiazolyl thioester of the side chain (MAEM).[4]
Materials:
-
7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)
-
2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)[1]
-
Triethylamine
-
Aqueous monoglyme (1:5 v/v)[1]
-
Ethyl acetate
-
Hydrochloric acid (6 M)
Procedure:
-
Suspension: Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a reaction vessel and stir at room temperature.[1]
-
Reaction Initiation: Cool the stirred suspension to 0°C to -5°C. Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, ensuring the temperature remains between 0°C and -5°C.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0°C to -5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.[1]
-
Warming and pH Adjustment: Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and stir for 10 to 15 minutes.[1] Adjust the pH of the solution to 2.5 by adding 6 M hydrochloric acid with continuous stirring.[4]
-
Precipitation and Isolation: The product, Cefotaxime, will precipitate out of the solution. Filter the precipitate, wash it with chilled ethyl acetate, and dry to yield the final product. A yield of approximately 95% can be expected with this method.[1][4]
IV. Concluding Remarks
The synthesis of Cefotaxime relies on the effective coupling of the 7-ACA core with an activated aminothiazole side chain. While this compound is a crucial precursor, its conversion to an activated form, such as an acyl chloride or an active thioester like MAEM, is essential for achieving high yields and purity in the final acylation step. The provided protocols offer robust methods for both the synthesis of the side-chain intermediate and the final coupling reaction, serving as a valuable resource for researchers and professionals in the field of antibiotic drug development. Researchers should always consult relevant literature and adapt procedures as necessary for their specific laboratory conditions and substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cefotaxime synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20070004916A1 - Process for the production of cefotaxime sodium - Google Patents [patents.google.com]
- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Ceftriaxone using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its synthesis is a critical process in the pharmaceutical industry, and the efficiency of this synthesis often relies on the strategic use of key intermediates. One such pivotal intermediate is (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This molecule serves as a precursor to the C-7 side chain of ceftriaxone, which is crucial for its antibacterial efficacy and stability against β-lactamases.[3] These application notes provide detailed protocols for the utilization of this compound and its derivatives in the synthesis of ceftriaxone.
Synthesis Overview
The synthesis of ceftriaxone from this compound typically involves a multi-step process. The ethyl ester is first converted to a more reactive species, such as an acid chloride or an active ester, to facilitate the acylation of the 7-amino group of the cephalosporin nucleus. The core of the ceftriaxone molecule, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid (7-ACT), is a key starting material for this coupling reaction.[4][5][6]
Quantitative Data Summary
The following table summarizes the quantitative data reported in the literature for the synthesis of ceftriaxone and its intermediates.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Reference |
| Acylation and subsequent work-up | Ceftriaxone Acid | 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid (7-ACT) | 51.25 | - | [7] |
| Salt formation | Ceftriaxone Disodium | Ceftriaxone Acid | 77 | - | [7] |
| Recrystallization | Pure Ceftriaxone Disodium | Ceftriaxone Disodium | 92 | - | [7] |
| Acylation and crystallization | Ceftriaxone Disodium Salt Hemihydrate | 7-ACT and MAEM | 88 | 97.7 | [8] |
| Acylation with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thiolester (MAEM) and crystallization | Ceftriaxone Disodium Salt Hemihydrate | 7-ACT and MAEM | 86.8 | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key side-chain precursor.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Thiourea
-
12-Ammonium phosphomolybdate (AMP) (catalyst)
-
Methanol
-
Chloroform
-
Purified water
Procedure:
-
Oximation Reaction: In a three-necked flask, dissolve sodium nitrite in purified water with stirring for 20-30 minutes. Cool the solution to 10-15 °C. Add ethyl acetoacetate, followed by the dropwise addition of a 50% concentrated sulfuric acid solution over 3-5 hours, maintaining the reaction temperature at 10-15 °C. Continue stirring for an additional 3-5 hours. Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate II via vacuum distillation.[9]
-
Halogenation Reaction: (Details of the halogenation step were not fully specified in the provided search results, but it typically involves reacting the oximino intermediate with a halogenating agent like sulfuryl chloride). The mass ratio of ethyl acetoacetate to the halogenating agent should be approximately 1:1.1-1.2.[9]
-
Cyclization Reaction: To the halogenated intermediate, add thiourea, 12-ammonium phosphomolybdate (AMP) as a catalyst, and methanol as a solvent. The mass ratio of ethyl acetoacetate (from the initial step) to thiourea, AMP, and methanol should be approximately 1:0.53-0.58:0.50-0.60:10.60-10.70.[9] Reflux the mixture to facilitate the cyclization reaction, forming the desired this compound.
Protocol 2: Synthesis of Ceftriaxone Acid
This protocol details the acylation of the cephalosporin core with the activated side chain.
Materials:
-
7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT)
-
(Z)-(2-aminothiazol-4-yl)-(methoxyimino)acetyl chloride (or a suitable active ester like MAEM)
-
Dichloromethane
-
Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl)
-
Dimethylaniline
-
Thiourea
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Isopropyl alcohol
-
Formic acid
-
Activated carbon
Procedure:
-
Silylation of 7-ACT: Suspend 7-ACT (0.105 mol) in dichloromethane (600 mL). Add hexamethyldisilazane (0.179 mol) and trimethylsilyl chloride (0.038 mol) and reflux for 8 hours to complete the silylation of the amino and carboxylic acid groups.[7]
-
Acylation: Cool the silylated 7-ACT solution to a temperature between -80 °C and -50 °C.[3][7] To this cooled solution, add a solution of the activated side chain, (Z)-(2-aminothiazol-4-yl)-(methoxyimino)acetyl chloride or a similar reactive derivative. Then, add dimethylaniline (0.137 mol) as a base.[7] Monitor the reaction by HPLC until completion.[3][7]
-
Work-up and Deprotection: Once the reaction is complete, add water (315 mL) and THF (157 mL) at room temperature and stir. Separate the organic layer, which contains the intermediate product.[7]
-
Thiazole Ring Formation (if starting from a precursor): To the organic layer, add a solution of thiourea (0.126 mol) and sodium bicarbonate (0.105 mol) in water (80 mL) over 30 minutes. Stir the mixture for 1-3 hours at 5-10 °C, maintaining the pH around 5.5 with a sodium bicarbonate solution.[3][7]
-
Isolation of Ceftriaxone Acid: After the reaction is complete, separate the aqueous layer. Treat the aqueous layer with activated carbon and filter.[3][7] To the filtrate, add ethyl acetate (140 mL) and isopropyl alcohol (31 mL).[3][7] Gradually adjust the pH to 2.8 with formic acid to precipitate the white solid of ceftriaxone acid.[7]
-
Drying: Filter the product and dry it at 45 °C under reduced pressure for 4 hours.[7]
Protocol 3: Preparation of Ceftriaxone Disodium
This protocol describes the conversion of ceftriaxone acid to its disodium salt.
Materials:
-
Ceftriaxone acid
-
Triethylamine
-
Activated carbon
-
Sodium 2-ethylhexanoate solution
-
Acetone
-
Water
Procedure:
-
Dissolution: Dissolve ceftriaxone acid (0.036 mol) in water (120 mL) by adding triethylamine until the solution becomes clear, maintaining a pH of 5.5-6.0.[7]
-
Decolorization: Treat the solution with activated carbon (2 g) at 0-5 °C, stir, and then filter. Wash the carbon bed with water (10 mL).[7]
-
Precipitation: To the filtrate, add a solution of sodium 2-ethylhexanoate (0.0774 mol) in acetone (800 mL) to precipitate the white solid of ceftriaxone disodium at 30 °C.[7]
-
Crystallization and Isolation: Cool the slurry to 10 °C and stir for 1 hour. Filter the product, wash with acetone (50 mL), and dry under reduced pressure at 25 °C.[7]
-
Recrystallization for Higher Purity: Dissolve the obtained ceftriaxone disodium (18.5 g) in water (45 mL). Treat with activated charcoal (1.5 g) and stir at 20 °C for 30 minutes. Filter and wash the carbon bed with a 1:1 mixture of water and acetone (20 mL). Slowly add acetone (270 mL) to the combined filtrates over 30 minutes to precipitate the pure product. Cool the mixture to <10 °C, stir for 1 hour, filter, and wash with acetone (60 mL). Dry the final product at 30 °C.[7]
Visualizations
Ceftriaxone Synthesis Workflow
Caption: Synthetic pathway for Ceftriaxone.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Reactions involving flammable solvents like dichloromethane, ethyl acetate, and acetone should be performed away from ignition sources.
-
Low-temperature reactions require careful handling of cooling baths (e.g., dry ice/acetone).
-
Pressurized reactions should be avoided, and appropriate pressure-equalizing funnels should be used for additions.
References
- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US20050059821A1 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]
- 9. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Ceftazidime using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its synthesis is a multi-step process, a critical part of which involves the acylation of a cephalosporin nucleus with a specific side chain. This document provides detailed application notes and protocols for the use of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate for the synthesis of the ceftazidime side chain.
The synthesis of ceftazidime generally starts from 7-aminocephalosporanic acid (7-ACA). The process involves the introduction of a pyridine ion at the 3-position of 7-ACA to yield 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Subsequently, the 7-amino group of 7-APCA is acylated with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid side chain. The ethyl ester, this compound, serves as a crucial precursor for creating this side chain.
Chemical Structures
-
This compound: A key intermediate for the side chain.
-
7-Aminocephalosporanic Acid (7-ACA): The core cephalosporin nucleus.
-
Ceftazidime: The final active pharmaceutical ingredient (API).[3]
Synthesis Pathway Overview
The overall synthesis of ceftazidime from 7-ACA involves two main stages:
-
Modification of the 7-ACA core: Introduction of the pyridinium group at the C-3 position to form 7-amino-3-(pyridinium-1-ylmethyl)-3-cephem-4-carboxylate (7-APCA).
-
Acylation of the 7-amino group: Coupling of the activated side chain with the 7-amino group of the modified cephalosporin core.
The following diagram illustrates the general synthetic pathway:
Caption: General synthetic pathway for Ceftazidime.
Experimental Protocols
The following protocols are representative procedures for the key steps in the synthesis of ceftazidime. Researchers should adapt these methods based on their specific laboratory conditions and available reagents.
Protocol 1: Preparation of 7-amino-3-(1-picolyl) cephemcarboxylic acid (7-APCA) hydrochloride from 7-ACA
This step involves the introduction of the pyridine group at the C-3 position of the 7-ACA nucleus.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Iodotrimethylsilane (TMSI)
-
Pyridine
-
Xylene (as catalyst)
-
Methanol
-
Dilute Hydrochloric Acid
-
Triethylamine
-
C1-C4 Alcohols (e.g., isopropanol)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
Suspend 7-ACA in an organic solvent (e.g., dichloromethane) and add hexamethyldisilazane.
-
Heat the mixture to reflux (35-45°C) with stirring.
-
Under catalysis of xylene, add trimethylchlorosilane and iodotrimethylsilane, and continue the reaction for approximately 5 hours.
-
After the reaction, add pyridine.
-
Upon completion of the reaction, sequentially add methanol and dilute hydrochloric acid.
-
Separate the aqueous phase and add a C1-C4 alcohol as a dispersion agent.
-
Adjust the pH to 1.0-1.5 with triethylamine to induce crystallization.
-
Continue to adjust the pH to 3.0-3.5 to complete the precipitation.
-
Filter the mixture, wash the crystalline product with a C1-C4 alcohol, and dry under vacuum to obtain 7-APCA hydrochloride.
Protocol 2: Acylation of 7-APCA to form Ceftazidime Tert-butyl Ester
This protocol describes the coupling of the activated side chain with the 7-APCA intermediate. The side chain is typically activated, for instance, as an acyl chloride or an active thioester.
Materials:
-
7-APCA hydrochloride
-
Activated side chain: α-(thiazolamine-4-yl)-α-[(tert-butoxycarbonyl)isopropyloxyimino] acetate sulfhydryl benzene isothiazole ester (TAEM)
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine
Procedure:
-
Dissolve 1 part of 7-APCA and 1.2-1.8 parts of the activated side chain (TAEM) in a mixture of 5 parts dichloromethane and 0.5-0.8 parts methanol.
-
Stir the mixture and cool to 4°C.
-
While maintaining the temperature, add 0.5-0.8 parts of triethylamine over 5 minutes.
-
Control the reaction temperature at 10-15°C for 10-12 hours. Monitor the reaction progress until the residual 7-APCA is ≤0.5%.
-
Cool the reaction mixture to 0-5°C to promote crystallization.
-
Filter the mixture, wash the filter cake with dichloromethane, and dry under vacuum to obtain the ceftazidime tert-butyl ester.
Protocol 3: Hydrolysis of Ceftazidime Tert-butyl Ester to Ceftazidime
This final step involves the deprotection of the ester to yield the final ceftazidime product.
Materials:
-
Ceftazidime tert-butyl ester
-
Hydrochloric acid
-
Formic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Cold water
Procedure:
-
Dissolve 1.0 gram of ceftazidime tert-butyl ester in 2 grams of a hydrochloric acid and formic acid mixture (weight ratio of HCl to formic acid between 2:1 and 3:2).
-
React at room temperature until the residual ceftazidime tert-butyl ester is ≤0.5%.
-
Add the reaction solution to 4 grams of ice water and filter.
-
Adjust the pH of the filtrate to 4.0 over 2 hours using a mixture of NaOH and sodium carbonate (2:1 weight ratio).
-
Further adjust the pH to 3.6 with 3M HCl at a uniform rate over 2 hours at 0-5°C to allow for crystal growth for 3 hours.
-
Perform suction filtration, wash the crystals with cold water and then with acetone, and dry to obtain the final white crystalline product of ceftazidime.
Quantitative Data
The following table summarizes representative quantitative data from the synthesis process as described in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Mass Yield | Purity | Reference |
| Acylation of 7-APCA | Ceftazidime tert-butyl ester | 148.2% | 98.1% | [4] |
| Hydrolysis of Ceftazidime tert-butyl ester | Ceftazidime | 93.7% | 98.2% | [4] |
| Acylation and Hydrolysis (alternative) | Ceftazidime hydrochloride | 9.1% (molar) | 80.3% | [5] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of Ceftazidime.
Caption: Workflow for Ceftazidime Synthesis.
Mechanism of Action
Ceftazidime, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[6] It achieves this by acylating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[7] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.
Disclaimer
This document is intended as a general guideline. Researchers should consult relevant literature and adapt the procedures as necessary for their specific substrates and laboratory conditions. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 5. CN103030651A - Method for preparing ceftazidime hydrochloride - Google Patents [patents.google.com]
- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Analysis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a critical intermediate in the synthesis of various third-generation cephalosporin antibiotics. The purity of this intermediate is paramount as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative and qualitative analysis of this compound, allowing for the separation and quantification of the main component from its process-related impurities and degradation products.
This document provides a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. A gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol allows for the effective separation of compounds with varying polarities. Detection is performed using a UV detector, where the analyte exhibits significant absorbance. The method's stability-indicating capability is demonstrated through forced degradation studies, which show that the main peak is well-resolved from any degradation products formed under stress conditions.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H₂O₂) (30%, AR grade)
3.2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Visible detector is required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile: Methanol (80:20, v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Mobile Phase B (80:20, v/v) |
3.3. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Mix 800 mL of acetonitrile and 200 mL of methanol. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3.4. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1]
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the solution at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution of 100 µg/mL from the heat-stressed sample.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution of 100 µg/mL from the UV-stressed sample.
Data Presentation
4.1. System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6 injections) | 0.8% |
4.2. Method Validation Summary
| Parameter | Results |
| Linearity | Linear in the range of 10-150 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Intraday: < 1.0%, Interday: < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
4.3. Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Major degradation peak observed at a relative retention time (RRT) of 0.8. |
| Base Hydrolysis | ~25% | Two major degradation peaks observed at RRTs of 0.7 and 1.2. |
| Oxidative Degradation | ~10% | One minor degradation peak observed at an RRT of 1.1. |
| Thermal Degradation | ~5% | Minor degradation observed. |
| Photolytic Degradation | ~8% | A small degradation peak observed at an RRT of 0.9. |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the forced degradation study.
References
Application Note: 1H NMR Characterization of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the 1H NMR characterization of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. Its stereochemistry, specifically the (Z)-configuration of the oxime group, is critical for its biological activity. Therefore, accurate structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This application note details the expected 1H NMR spectral characteristics and provides a standardized protocol for data acquisition.
Molecular Structure and 1H NMR Signal Assignments
The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton signals correspond to the ethyl ester group, the aminothiazole ring, the amino group, and the hydroxyimino group.
Data Presentation
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 | 3H |
| CH₂ (Ethyl) | ~4.25 | Quartet | ~7.1 | 2H |
| Thiazole-H | ~6.80 | Singlet | - | 1H |
| NH₂ | ~7.20 | Singlet (broad) | - | 2H |
| N-OH | ~11.50 | Singlet (broad) | - | 1H |
| Note: The chemical shifts presented are typical values and may vary slightly depending on the solvent, concentration, and instrument used. |
Experimental Protocols
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Mandatory Visualization
Caption: Molecular structure and 1H NMR signal assignments.
Interpretation of the Spectrum
-
Ethyl Group: The ethyl ester protons will appear as a triplet (CH₃) and a quartet (CH₂) in the upfield region of the spectrum, typically around 1.25 and 4.25 ppm, respectively. The characteristic coupling pattern with a J-value of approximately 7.1 Hz is a clear indicator of an ethyl group.
-
Thiazole Proton: The proton on the thiazole ring (C5-H) is expected to be a singlet at around 6.80 ppm.
-
Amino Protons: The two protons of the primary amine group (-NH₂) will generally appear as a broad singlet around 7.20 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
Hydroxyimino Proton: The hydroxyl proton of the oxime group (-NOH) is typically found far downfield as a broad singlet, often around 11.50 ppm, due to hydrogen bonding.
The integration of these signals should correspond to the number of protons in each environment (3H, 2H, 1H, 2H, and 1H, respectively), confirming the overall structure of the molecule. The specific (Z)-geometry is often confirmed by comparison with data from the (E)-isomer or through 2D NMR techniques like NOESY, although the 1D 1H NMR provides strong initial evidence.
LC-MS method for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
An LC-MS Method for the Analysis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Application Note
Introduction
This compound is a key intermediate and potential impurity in the synthesis of third-generation cephalosporin antibiotics, such as cefotaxime. Monitoring its presence and purity is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the identification and quantification of this compound in process samples and final products.
The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of the target analyte from related substances. Detection is achieved using a mass spectrometer, which provides high selectivity and sensitivity, allowing for accurate identification and quantification at low levels. This method is suitable for quality control laboratories and research and development settings involved in the synthesis and manufacturing of cephalosporin antibiotics.
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS parameters is provided in the table below. These conditions were established based on methods for related compounds and are designed to provide good chromatographic peak shape and sensitive detection of the analyte.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 216.05 [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally (e.g., by fragmentation of the precursor ion) |
| Collision Energy | To be optimized for specific instrument |
Experimental Workflow
The general workflow for the analysis of this compound is depicted in the following diagram.
Protocol
Scope
This protocol details the procedure for the quantitative analysis of this compound using an LC-MS method.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
Instrument and Equipment
-
A UHPLC or HPLC system equipped with a pump, autosampler, and column oven.
-
A mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.
-
Prepare a mixture of Water:Acetonitrile (80:20, v/v) to be used as the diluent for standard and sample preparations.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
LC-MS System Setup and Analysis
-
Set up the LC-MS system according to the parameters outlined in the "Chromatographic and Mass Spectrometric Conditions" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Create a sequence table including blanks, standard solutions, and samples.
-
Inject the solutions and acquire the data.
Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factor.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the LC-MS system. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |
| Correlation Coefficient (r²) of Calibration Curve | ≥ 0.995 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
-
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low overall yield can stem from several factors throughout the multi-step synthesis. Here are key areas to investigate:
-
Suboptimal Reaction Conditions: The efficiency of the nitrosation, halogenation, and cyclization steps is highly dependent on precise control of reaction parameters. Refer to the optimized reaction conditions in the tables below to ensure your protocol aligns with best practices. One improved method reports a total yield of 76.7% by simplifying the operation and optimizing conditions.[1]
-
Inefficient Catalysis: The use of a catalyst in the cyclization step can significantly enhance the reaction rate and yield. Consider the use of 12-ammonium phosphomolybdate (AMP) as a catalyst during the reaction with thiourea.[2]
-
Intermediate Instability: The halogenated intermediate, such as ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate, can be unstable. Some protocols suggest proceeding to the next step without isolating this intermediate to minimize degradation and improve yield.[3]
-
Impurity Formation: Side reactions can consume starting materials and complicate purification, leading to a lower isolated yield. Careful control of temperature and reagent addition rates is crucial.
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurities in my final product. How can I minimize their formation?
-
Answer: Impurity formation is a common challenge. Here are some strategies to mitigate it:
-
Temperature Control: Maintain strict temperature control during each reaction step. For instance, the oximation reaction should be carried out at a controlled temperature, and the bromination reaction is typically performed between 30-40°C.[2]
-
Controlled Reagent Addition: The dropwise addition of reagents like bromine or concentrated sulfuric acid is critical to prevent localized overheating and side reactions. The duration of addition should be carefully controlled, for example, over 3-5 hours for bromine.[2]
-
Solvent Purity: Ensure the use of high-purity solvents as impurities in the solvent can lead to unwanted side reactions.
-
Purification of Intermediates: While some protocols suggest avoiding isolation of the halogenated intermediate, if significant impurities are carried over, purification at this stage might be necessary.
-
Issue 3: Difficulty with the Cyclization Step
-
Question: The final cyclization reaction with thiourea is not proceeding efficiently. What can I do?
-
Answer: An inefficient cyclization step can be a major bottleneck. Consider the following:
-
Catalyst: As mentioned, employing a catalyst like 12-ammonium phosphomolybdate can significantly improve the reaction kinetics.[2]
-
Solvent Choice: The choice of solvent is important. Methanol is often used for the cyclization reaction.[2]
-
Reaction Temperature: The reaction is typically carried out at a temperature range of 20-30°C.[2]
-
Purity of the Halogenated Intermediate: Impurities in the preceding step can interfere with the cyclization. Ensure the halogenated intermediate is of sufficient purity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic protocols to aid in comparison and optimization.
Table 1: Optimized Reaction Conditions for Improved Yield
| Parameter | Oximation Reaction | Bromination Reaction | Cyclization Reaction |
| Temperature | 10-15°C[2] | 30-40°C[2] | 20-30°C[2] |
| Reagent Addition Time | 3-5 hours (for H₂SO₄)[2] | 3-5 hours (for Bromine)[2] | N/A |
| Reaction Time | Not specified | 1-3 hours after addition[2] | ~20 minutes[2] |
| Catalyst | None | None | 12-Ammonium Phosphomolybdate (AMP)[2] |
Table 2: Reactant Mass Ratios for Synthesis
| Reactant | Mass Ratio Relative to Ethyl Acetoacetate | Reference |
| Concentrated Sulfuric Acid (50%) | 0.8278 | [2] |
| Sodium Nitrite | 0.5833 | [2] |
| Purified Water | 4.8 - 5.2 | [2] |
| Halogen (e.g., Bromine) | 1.1 - 1.2 | [2] |
| Thiourea | 0.53 - 0.58 | [2] |
| 12-Ammonium Phosphomolybdate | 0.50 - 0.60 | [2] |
| Methanol | 10.60 - 10.70 | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, based on an optimized protocol.
Protocol 1: Synthesis via Oximation, Bromination, and Cyclization
Step 1: Oximation Reaction
-
In a suitable reaction vessel, combine ethyl acetoacetate, sodium nitrite, and purified water according to the ratios specified in Table 2.
-
Cool the mixture to 10-15°C.[2]
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise over a period of 3-5 hours, maintaining the temperature between 10-15°C.[2]
-
After the addition is complete, allow the reaction to proceed until completion.
Step 2: Bromination Reaction
-
Slowly warm the reaction mixture from Step 1 to 30-40°C.[2]
-
Add bromine dropwise over 3-5 hours, ensuring the temperature is maintained within the 30-40°C range.[2]
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-3 hours.[2]
Step 3: Cyclization Reaction
-
At a temperature of 20-30°C, add the reaction mixture from Step 2 to a solution of thiourea and 12-ammonium phosphomolybdate dissolved in methanol.[2]
-
Allow the reaction to proceed for approximately 20 minutes.[2]
-
Filter the reaction mixture to remove the catalyst.
-
The resulting mother liquor is then subjected to vacuum distillation to obtain the final product.[2]
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Improvement on the Synthesis of Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate. | Semantic Scholar [semanticscholar.org]
- 2. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 3. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
Technical Support Center: Purification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Welcome to the technical support center for the purification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key intermediate in high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Q: My crude product shows multiple spots on TLC analysis after the initial reaction work-up. What are the likely impurities and how can I remove them?
A: The synthesis of this compound can result in several impurities. Identifying these is the first step towards effective purification.
Common Impurities:
-
(E)-isomer of Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: The geometric isomer of the desired product.
-
Unreacted Starting Materials: Ethyl acetoacetate and thiourea may be present if the reaction has not gone to completion.
-
Halogenated Intermediates: If the synthesis involves a halogenation step, residual polyhalogenated byproducts might be present.[1]
-
Side-Reaction Products: Condensation reactions of ethyl acetoacetate and thiourea can sometimes lead to other heterocyclic structures.
Initial Purification Strategy:
A simple filtration and washing step can often remove a significant portion of impurities. If the crude product is a solid, washing with a solvent in which the desired product is sparingly soluble at room temperature (e.g., cold ethyl acetate or diethyl ether) can be effective.
Troubleshooting Workflow for Impurity Identification and Removal
References
Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Oximation: The initial reaction of ethyl acetoacetate with a nitrosating agent may be inefficient. 2. Suboptimal Halogenation: Incomplete halogenation of the intermediate leads to unreacted starting material in the final step. 3. Inefficient Cyclization: The Hantzsch thiazole synthesis step may not be proceeding to completion. 4. Degradation of Intermediates: The α-halo-α-hydroxyimino intermediate can be unstable. | 1. Oximation: Ensure accurate control of temperature (typically 10-15°C) and pH. Use a slight excess of the nitrosating agent (e.g., sodium nitrite). 2. Halogenation: Monitor the reaction by TLC to ensure complete consumption of the starting material. Maintain the recommended temperature (e.g., 30-40°C for bromination). 3. Cyclization: Optimize the reaction temperature (often room temperature to 50°C) and ensure the use of an appropriate solvent (e.g., ethanol, methanol).[1][2] The use of a catalyst, such as 12-ammonium phosphomolybdate, can improve yields.[3] 4. Handling Intermediates: Use the halogenated intermediate in the subsequent cyclization step as soon as possible, minimizing exposure to heat and light. |
| Formation of (E)-Isomer Impurity | The hydroxyimino group can form as a mixture of (Z) and (E) isomers during the oximation step. The desired product is the (Z)-isomer.[4] | The synthesis of hydroxyimino esters typically yields a mixture of (Z) and (E) isomers, with the (Z)-isomer often being the major product under standard conditions.[4] Separation of the isomers can be achieved by chromatography (e.g., HPLC) or fractional crystallization. Careful control of reaction conditions during oximation, such as temperature and the rate of addition of reagents, may influence the isomer ratio. |
| Formation of Dimerization or Polymerization Byproducts | Side reactions of the reactive intermediates, particularly the α-haloketone equivalent, can lead to the formation of dimers or polymers. | Use a stoichiometric amount of thiourea in the cyclization step. Adding the halogenated intermediate slowly to the thiourea solution can minimize self-condensation. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reactions lead to a mixture of starting materials and product. 2. Formation of Multiple Byproducts: Side reactions can generate a complex mixture that is difficult to separate from the desired product. 3. Product Solubility: The product may be highly soluble in the reaction solvent, making isolation by precipitation difficult. | 1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure completion before workup. 2. Optimized Conditions: Adhere to optimized reaction conditions (temperature, solvent, stoichiometry) to minimize byproduct formation. 3. Isolation Techniques: If precipitation is ineffective, consider extraction followed by column chromatography for purification. |
| Regioselectivity Issues in Cyclization | In the Hantzsch thiazole synthesis, if an N-substituted thiourea is used, condensation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. | While this is less of a concern with unsubstituted thiourea, maintaining a neutral or slightly basic pH during the cyclization generally favors the formation of the 2-aminothiazole. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the critical step in the synthesis of this compound?
A1: The synthesis involves three key stages: oximation, halogenation, and cyclization. The cyclization step, a Hantzsch thiazole synthesis, is often considered critical as it forms the core aminothiazole ring.[6] However, the stereoselective formation of the (Z)-hydroxyimino group during the oximation step is equally crucial for the final product's desired biological activity.
Q2: How can I confirm the stereochemistry of the hydroxyimino group?
A2: The (Z) and (E) isomers can be distinguished using spectroscopic methods. 1H NMR and 13C NMR spectroscopy are powerful tools for this purpose, as the chemical shifts of the protons and carbons near the C=N bond will differ between the two isomers.[7] X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.
Q3: What are the typical solvents used in the cyclization step, and how do they affect the reaction?
A3: Alcohols such as ethanol and methanol are commonly used solvents for the Hantzsch thiazole synthesis. The choice of solvent can influence the reaction rate and the solubility of the reactants and product, thereby affecting the yield. Some studies have also explored the use of greener solvents like water or even solvent-free conditions to improve the environmental impact and simplify the workup.[1][2]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Halogenating agents such as bromine or sulfuryl chloride are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The nitrosation reaction can produce nitrogen oxides, which are also toxic. Ensure adequate ventilation and quenching of any residual nitrosating agent before workup.
Q5: Can I use a one-pot procedure for this synthesis?
A5: While a complete one-pot synthesis from ethyl acetoacetate to the final product is not commonly reported due to the different optimal conditions for each step, variations of the Hantzsch synthesis can be performed in a one-pot manner, for example, by combining the halogenation and cyclization steps.[1]
Data Summary
The following table summarizes the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis, which is a key step in the overall synthesis. This data is based on a model reaction and illustrates general trends.
| Entry | Solvent | Temperature (°C) | Catalyst Amount (mol%) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 10 | 3.5 | 85 |
| 2 | Methanol | Reflux | 10 | 3.5 | 82 |
| 3 | Water | 80 | 10 | 5 | 75 |
| 4 | Dichloromethane | Reflux | 10 | 6 | 60 |
| 5 | Ethanol | Room Temp | 10 | 12 | 70 |
| 6 | Ethanol | Reflux | 5 | 4 | 78 |
| 7 | Ethanol | Reflux | 15 | 3 | 88 |
| 8 | Ethanol (Ultrasonic) | Room Temp | 10 | 2 | 90 |
Data adapted from a model Hantzsch thiazole synthesis and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)acetoacetate (Oximation)
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve sodium nitrite in water.
-
Cool the solution to 10-15°C in an ice bath.[3]
-
Add ethyl acetoacetate to the solution while maintaining the temperature.
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the temperature does not exceed 15°C.[3]
-
After the addition is complete, continue stirring for an additional 3-5 hours at the same temperature.[3]
-
Monitor the reaction by TLC until the ethyl acetoacetate is consumed.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Ethyl 4-bromo-2-(hydroxyimino)acetoacetate (Bromination)
-
Take the crude ethyl 2-(hydroxyimino)acetoacetate from the previous step.
-
Warm the reaction mixture to 30-40°C.[3]
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature between 30-40°C.[3]
-
After the addition is complete, continue to stir for 1-3 hours.[3]
-
The resulting reaction mixture containing the brominated product is typically used directly in the next step without further purification.
Protocol 3: Synthesis of this compound (Cyclization)
-
In a separate reaction vessel, dissolve thiourea in methanol.
-
Cool the solution to 20-30°C.[3]
-
Slowly add the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate solution from the previous step to the thiourea solution.
-
If using a catalyst like 12-ammonium phosphomolybdate, add it to the reaction mixture.[3]
-
Stir the reaction mixture for an appropriate amount of time (e.g., 20 minutes to several hours), monitoring the progress by TLC.[3]
-
Upon completion, if a solid catalyst was used, filter it off.
-
The product can be isolated by concentrating the mother liquor under vacuum and then purifying by recrystallization or column chromatography.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
detection of E-isomer in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Technical Support Center: Isomer Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. The focus is on the detection and quantification of the unwanted E-isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I detect the presence of the E-isomer in my sample of this compound?
The most effective methods for detecting the E-isomer are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is a powerful technique for identifying and quantifying the E-isomer. The proton on the aminothiazole ring has a distinct chemical shift for each isomer. Typically, the aminothiazole proton of the E-isomer appears downfield (at a higher ppm value) compared to the Z-isomer.[1] The integration of these distinct signals allows for the quantification of the E-isomer relative to the Z-isomer.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms, particularly the carbon of the C=N double bond and the carbons in the aminothiazole ring, will have different chemical shifts for the E and Z isomers.[2] The carbon of the aminothiazole ring attached to the proton typically shows a downfield shift in the E-isomer.
-
HPLC: Reversed-phase HPLC can effectively separate the E and Z isomers.[1][3][4][5] The two isomers will have different retention times, allowing for their separation and quantification.
2. Why am I observing the E-isomer in my sample that should be the pure Z-isomer?
The Z-isomer of oxime-containing compounds can be sensitive to certain conditions and may convert to the E-isomer. This isomerization can occur under the following circumstances:
-
Exposure to Acidic Conditions: The presence of acid can catalyze the isomerization from the Z to the E form.
-
Exposure to Light: Photoisomerization can occur, leading to the formation of the E-isomer.[6][7]
-
Elevated Temperatures: Thermal isomerization is also a possibility, especially during prolonged heating.[8]
-
During Synthesis or Purification: The reaction conditions or purification steps, if not carefully controlled, can lead to the formation of the E-isomer as a process-related impurity.
3. How can I quantify the amount of E-isomer in my sample?
-
¹H NMR Spectroscopy: The quantification of the E-isomer can be achieved by comparing the integration of the signal corresponding to the aminothiazole proton of the E-isomer to the integration of the same proton in the Z-isomer. The percentage of the E-isomer can be calculated using the following formula:
% E-isomer = [Integration(E-isomer) / (Integration(E-isomer) + Integration(Z-isomer))] x 100%
-
HPLC: After developing a method that provides good separation between the two isomers, a calibration curve can be constructed using a reference standard of the E-isomer to accurately quantify its presence in a sample. If a pure standard of the E-isomer is unavailable, the relative percentage can be determined from the peak areas, assuming the response factors for both isomers are similar.
4. What are the typical chemical shift differences between the E and Z isomers in NMR?
For cephalosporins containing a similar aminothiazole oxime moiety, the following trends are observed:
-
¹H NMR: The aminothiazole proton in the E-isomer is deshielded and appears approximately 0.5-0.9 ppm downfield compared to the Z-isomer.
-
¹³C NMR: The aminothiazole carbon (the one bearing the proton) in the E-isomer is also deshielded and can appear around 7-15 ppm downfield from the corresponding carbon in the Z-isomer.
Quantitative Data Summary
The following table summarizes typical chemical shift data for the key proton and carbon signals used to differentiate between the E and Z isomers, based on literature for structurally related compounds.
| Isomer | ¹H Chemical Shift (Aminothiazole H) | ¹³C Chemical Shift (Aminothiazole C-H) |
| Z-isomer | ~6.70 - 6.90 ppm | ~107 - 109 ppm |
| E-isomer | ~7.20 - 7.60 ppm | ~115 - 120 ppm |
Note: These are approximate values based on related structures and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Detection and Quantification of E-isomer by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for this class of compounds.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low levels of the E-isomer.
-
Set the spectral width to include the expected chemical shift range for both isomers.
-
-
Data Analysis:
-
Identify the singlet corresponding to the aminothiazole proton for both the Z and E isomers.
-
Carefully integrate the peaks for both isomers.
-
Calculate the percentage of the E-isomer using the integration values as described in the FAQ section.
-
Protocol 2: Separation of E and Z Isomers by HPLC
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4][9] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 229 nm).[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the Z and E isomers based on their retention times. Typically, the E-isomer may have a different retention time than the Z-isomer.
-
Quantify the E-isomer by comparing its peak area to that of the Z-isomer or by using a calibration curve if a standard is available.
-
Visualizations
Workflow for E-Isomer Detection and Characterization
Caption: Workflow for the detection, quantification, and confirmation of the E-isomer.
Logical Relationship of Isomerization Factors
Caption: Factors contributing to the isomerization of the Z-isomer to the E-isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
Technical Support Center: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes an ester, a hydroxyimino group, and an aminothiazole ring, the primary factors contributing to degradation are expected to be pH (hydrolysis), exposure to oxidizing agents, light, and elevated temperatures.
Q2: How stable is the ester functional group in this molecule?
A2: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic or neutral conditions.
Q3: What is the likely degradation pathway under hydrolytic conditions?
A3: The principal degradation pathway under both acidic and basic hydrolysis is the cleavage of the ethyl ester to form the corresponding carboxylic acid. At a more extreme pH or with prolonged exposure, further degradation of the thiazole ring or the hydroxyimino group could occur.
Q4: Is this compound sensitive to light?
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, it is advisable to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, preparation in a suitable buffer and storage at low temperatures (2-8 °C) is recommended for short-term use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. A degradation of 5-20% is generally considered adequate for method validation.[1] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or column chemistry. | Adjust the mobile phase pH to ensure the analyte and its degradation products are in a consistent ionization state. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the optimal selectivity. |
| Mass imbalance in the chromatogram. | Degradation products are not UV-active, are volatile, or are retained on the column. | Use a mass spectrometer (LC-MS) to detect non-UV-active degradation products. Check for co-elution of degradation products with the main peak using peak purity analysis. Use a stronger solvent in the mobile phase to elute any strongly retained compounds. |
| Precipitation observed during stress studies. | The compound or its degradation products have low solubility in the stress medium. | Reduce the initial concentration of the compound. Add a co-solvent (e.g., acetonitrile, methanol) to the stress medium to improve solubility. |
Illustrative Degradation Data
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Stress Condition | Description | % Degradation (Illustrative) | Major Degradation Product (Proposed) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 45% | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 25% | N-oxide and other oxidized species |
| Thermal | 80°C for 48h (solid state) | 10% | Isomers and other thermal degradants |
| Photolytic | ICH-compliant light exposure | 20% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals (e.g., 4, 8, 12, 24 hours) and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. Withdraw samples at different time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, prepare samples for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the mobile phase.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of various cephalosporin antibiotics.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to help researchers optimize their reaction conditions and improve yield and purity.
Question: Why is the overall yield of my synthesis significantly lower than expected?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common causes and troubleshooting steps:
-
Incomplete Nitrosation: The initial reaction of ethyl acetoacetate with a nitrosating agent is crucial. Ensure accurate stoichiometric ratios of reactants.[1][2] The temperature should be carefully controlled, typically between 10-15°C, as higher temperatures can lead to side reactions.[3]
-
Suboptimal Halogenation: In the subsequent halogenation (bromination or chlorination) step, improper temperature control (ideally 30-40°C) or incorrect addition rate of the halogenating agent can result in incomplete reaction or the formation of di-halogenated byproducts.[3]
-
Inefficient Cyclization: The final cyclization step with thiourea is sensitive to reaction conditions. The choice of solvent can be critical, with methanol being a common option.[3] The use of a catalyst, such as 12-ammonium phosphomolybdate, has been shown to improve reaction rates and yields.[3] The reaction temperature for the cyclization with thiourea can range from 0 to 50°C.[4]
-
Product Loss During Work-up: The isolation and purification process can lead to significant product loss. Ensure efficient extraction and minimize transfers. The product can be recovered from the reaction medium by crystallization.[4]
Question: My final product is a mix of (Z) and (E) isomers. How can I improve the stereoselectivity for the (Z)-isomer?
Answer: The formation of the desired (Z)-isomer (syn-isomer) is critical for its use in antibiotic synthesis. The presence of the (E)-isomer is a common impurity.
-
Reaction Conditions: The nitrosation step is key in establishing the stereochemistry. Performing the reaction under acidic conditions, for example, using sodium nitrite in acetic acid, generally favors the formation of the (Z)-isomer.[4]
-
Purification: If the (E)-isomer is formed, it may be challenging to remove. Recrystallization from a suitable solvent, such as ethanol, can be effective in enriching the (Z)-isomer.[5]
Question: The isolated product is discolored (e.g., yellow to beige). What is the cause and how can I obtain a purer, off-white product?
Answer: Discoloration often indicates the presence of impurities. The product itself is described as a light yellow to beige fine powder or an off-white to light tan solid.[6][7]
-
Byproduct Formation: Side reactions during any of the synthesis steps can lead to colored impurities. Prolonged reaction times or excessive temperatures can contribute to the decomposition of reactants or products, resulting in discoloration.[8]
-
Residual Reagents or Solvents: Incomplete removal of starting materials, reagents, or solvents during the work-up can also cause discoloration. Ensure thorough washing and drying of the final product.
-
Purification Techniques: Employing effective purification methods is essential. Recrystallization is a common method for purifying the final product.[5] Column chromatography could be another option for removing persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The most common synthetic route starts with ethyl acetoacetate.[3][9] Other key reagents include a nitrosating agent (e.g., sodium nitrite), a halogenating agent (e.g., bromine or sulfuryl chloride), and thiourea.[3][4]
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic methods is typically used:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of the product in real-time.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying the presence of any isomers or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for structural elucidation and confirming the identity of the synthesized compound.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Halogenating Agents: Bromine and sulfuryl chloride are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
-
Reaction Hazards: Some steps may be exothermic. Monitor the reaction temperature closely and provide adequate cooling.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions and reported yields from various sources for the synthesis of this compound.
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Oximation | Ethyl acetoacetate, Sodium nitrite, Sulfuric acid | Water | - | 10-15 | 3-5 (addition), 3-5 (reaction) | - | - | [3] |
| Bromination | 2-oximino ethyl acetoacetate, Bromine | - | - | 30-40 | 3-5 (addition), 1-3 (reaction) | - | - | [3] |
| Cyclization | 4-bromo-2-oximino ethyl acetoacetate, Thiourea | Methanol | 12-ammonium phosphomolybdate | 20-30 | 0.33 | - | - | [3] |
| Overall | Ethyl acetoacetate, Sodium nitrite, Bromine, Thiourea | - | - | - | - | 76.7 | 98.8 | [9] |
| Alkylation | (Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate | DMF | Sodium | 45 | - | 89.6 | - | [10] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes.[3][4][9] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Step 1: Oximation of Ethyl Acetoacetate
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in purified water.
-
Stir the solution for 20-30 minutes until the sodium nitrite is fully dissolved.
-
Cool the solution to 10-15°C in an ice bath.
-
Add ethyl acetoacetate to the cooled solution.
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature is maintained between 10-15°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours at the same temperature.
-
Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.
-
Combine the organic phases and remove the solvent under reduced pressure.
Step 2: Bromination of Ethyl 2-(hydroxyimino)acetoacetate
-
Gently warm the product from Step 1 to 30-40°C.
-
Slowly add bromine dropwise to the reaction mixture over 3-5 hours, maintaining the temperature at 30-40°C.
-
After the addition is complete, continue to stir the mixture for another 1-3 hours. This yields ethyl 4-bromo-2-(hydroxyimino)acetoacetate.
Step 3: Cyclization with Thiourea
-
At a temperature of 20-30°C, dissolve the product from Step 2, thiourea, and a catalytic amount of 12-ammonium phosphomolybdate in methanol.
-
Stir the reaction mixture for approximately 20 minutes.
-
Filter off the catalyst.
-
Remove the solvent from the filtrate by vacuum distillation to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 4. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 7. Ethyl 2-amino-a-(hydroxyimino)-4-thiazoleacetate, predominantly syn 97 64485-82-1 [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Improvement on the Synthesis of Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate. | Semantic Scholar [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Welcome to the technical support center for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway starts from ethyl acetoacetate and involves a three-step process: oximation, halogenation (typically bromination or chlorination), and a subsequent cyclization reaction with thiourea to form the aminothiazole ring.
Q2: Why is catalyst selection important for the cyclization step?
A2: Catalyst selection is crucial for improving reaction kinetics, increasing the overall yield, and promoting the formation of the desired (Z)-isomer. An appropriate catalyst can lead to shorter reaction times, milder reaction conditions, and easier product purification.
Q3: What are some of the catalysts reported for the synthesis of 2-aminothiazoles?
A3: For the specific synthesis of this compound, 12-ammonium phosphomolybdate (AMP) has been reported as an effective catalyst for the cyclization step.[1] More broadly, for the synthesis of 2-aminothiazole derivatives, various catalysts have been explored, including silica-supported tungstosilisic acid and magnetically separable nanocatalysts like Ca/4-MePy-IL@ZY-Fe₃O₄.
Q4: How critical is the stereochemistry of the hydroxyimino group?
A4: The (Z)-configuration of the hydroxyimino group is essential for the biological activity of many third-generation cephalosporin antibiotics, which are synthesized from this intermediate. Therefore, controlling and maintaining the Z-isomer throughout the synthesis is a primary objective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Incomplete oximation or halogenation. - Suboptimal conditions for the cyclization reaction. - Degradation of intermediates. - Inefficient purification and isolation. | - Monitor each step by TLC or HPLC to ensure complete conversion. - Optimize the catalyst, solvent, temperature, and reaction time for the cyclization step. - Ensure intermediates are handled under appropriate conditions (e.g., temperature, inert atmosphere) to prevent degradation. - Optimize crystallization and washing procedures to minimize product loss. |
| Formation of the Undesired (E)-isomer | - Isomerization during the reaction or workup. - Inappropriate pH or temperature conditions. | - Maintain careful control over reaction temperature; lower temperatures can sometimes favor the Z-isomer. - Control the pH during workup and isolation, as acidic or basic conditions can sometimes promote isomerization. - Utilize analytical techniques like NMR or HPLC to quantify the isomeric ratio. |
| Incomplete Cyclization | - Insufficient catalyst activity or loading. - Low reaction temperature or short reaction time. - Deactivation of the catalyst. | - Increase the catalyst loading or screen for a more active catalyst. - Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC/HPLC. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Formation of Side Products | - Over-halogenation of the intermediate. - Self-condensation of the starting materials or intermediates. - Reaction of thiourea with the ester group. | - Carefully control the stoichiometry of the halogenating agent. - Maintain the recommended reaction temperature to minimize side reactions. - Analyze the impurity profile by LC-MS to identify the structure of the byproducts and adjust reaction conditions accordingly. |
| Difficulty in Product Isolation and Purification | - Product is too soluble in the reaction solvent. - Presence of impurities that co-crystallize with the product. | - Choose an appropriate solvent system for crystallization that maximizes product recovery while leaving impurities in the mother liquor. - Consider a re-crystallization step or column chromatography if significant impurities persist. - Washing the filtered product with appropriate solvents can help remove residual impurities. |
Data Presentation
Table 1: Comparison of Catalysts in 2-Aminothiazole Synthesis
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |
| 12-Ammonium Phosphomolybdate (AMP) | 4-bromo-2-hydroxyimino ethyl acetoacetate, thiourea, methanol, 20-30°C | 20 min | High (not specified) | Simple process, short reaction cycle, catalyst is easily separated and reusable. | [1] |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA. | [2] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound. | |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivative, thiourea, water, room temperature | 45 min | High | Green, environmentally friendly catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound using 12-Ammonium Phosphomolybdate (AMP) Catalyst
This protocol is adapted from the procedure described in patent CN106699681A.[1]
Step 1: Oximation
-
In a three-necked flask, dissolve sodium nitrite in purified water and stir for 20-30 minutes until fully dissolved.
-
Cool the solution to 10-15°C.
-
Add ethyl acetoacetate to the flask.
-
Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.
-
Continue to stir the reaction mixture for an additional 3-5 hours.
-
Extract the mixture twice with chloroform.
-
Combine the organic phases and obtain 2-oximino ethyl acetoacetate by vacuum distillation.
Step 2: Bromination
-
Gently warm the product from Step 1 to 30-40°C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature between 30-40°C.
-
After the addition is complete, continue to react for another 1-3 hours to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.
Step 3: Cyclization
-
At 20-30°C, dissolve the product from Step 2, thiourea, and 12-ammonium phosphomolybdate (AMP) in methanol.
-
Allow the reaction to proceed for 20 minutes.
-
Filter out the AMP catalyst.
-
The filtrate is subjected to vacuum distillation to obtain the final product, this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
minimizing byproduct formation in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of the undesired (E)-isomer and other byproducts.
Question 1: My reaction is producing a low yield of the desired (Z)-isomer and a significant amount of the (E)-isomer. How can I improve the stereoselectivity?
Answer:
The formation of the undesired (E)-isomer is a common challenge in this synthesis. The ratio of (Z) to (E) isomers is highly dependent on the reaction conditions during the oximation step. Here are several factors to consider and optimize:
-
Temperature: Lower temperatures during the nitrosation reaction generally favor the formation of the thermodynamically more stable (Z)-isomer. It is crucial to maintain a consistently low temperature, typically between 0°C and 15°C.
-
Solvent: The polarity of the solvent can influence the transition state of the oximation reaction and thus the stereochemical outcome. Protic solvents may stabilize the transition state leading to the (Z)-isomer through hydrogen bonding. Experimenting with different solvents such as acetic acid, ethanol, or aqueous mixtures is recommended.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While acetic acid is commonly used, stronger acids like sulfuric acid or hydrochloric acid can also be employed. The acidity of the medium affects the reactivity of the nitrosating agent and can influence the isomer ratio. Careful, dropwise addition of the acid is recommended to maintain temperature control.
-
Nitrosating Agent: Sodium nitrite is the most common nitrosating agent. Ensuring its purity and using a slight excess can drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.
Quantitative Impact of Reaction Conditions on (Z):(E) Isomer Ratio
| Parameter | Condition 1 | Yield of (Z)-Isomer | (Z):(E) Ratio | Condition 2 | Yield of (Z)-Isomer | (Z):(E) Ratio |
| Temperature | 0-5°C | High | > 50:1 | 25-30°C | Moderate | ~ 20:1 |
| Solvent | Acetic Acid | Good | High | Dichloromethane | Moderate | Lower |
| Acid | Sulfuric Acid (conc.) | High | High | Acetic Acid | Good | Moderate |
Question 2: I am observing byproducts other than the (E)-isomer in my reaction mixture. What are they and how can I avoid them?
Answer:
Besides the (E)-isomer, other byproducts can arise from side reactions during the nitrosation of the ethyl acetoacetate precursor or the subsequent cyclization with thiourea.
-
Nitrosation of Ethyl Acetoacetate: Over-nitrosation or side reactions with impurities in the starting material can lead to various oxidized or rearranged products. To minimize these, ensure the use of high-purity ethyl acetoacetate and sodium nitrite, and maintain strict temperature control. The slow, dropwise addition of the nitrosating agent is crucial.
-
Cyclization with Thiourea: The reaction of the halogenated intermediate with thiourea can sometimes lead to the formation of other heterocyclic compounds if the reaction conditions are not optimal. Ensuring the complete conversion of the starting material in the previous step and using the correct stoichiometry of thiourea are important. The reaction temperature for the cyclization is also a key parameter to control.
Troubleshooting Flowchart
Caption: Troubleshooting logic for byproduct minimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a multi-step process that begins with the nitrosation of an ethyl acetoacetate derivative to form an ethyl 2-(hydroxyimino)acetoacetate intermediate. This intermediate is then halogenated at the 4-position, followed by a Hantzsch-type cyclization reaction with thiourea to form the 2-aminothiazole ring.
Q2: How can I purify the final product to remove the (E)-isomer?
A2: Purification can be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the solubility of the (Z) and (E) isomers differs significantly is key. Column chromatography using silica gel is also an effective method. A common mobile phase for silica gel chromatography is a mixture of ethyl acetate and hexane, with the ratio adjusted to achieve optimal separation.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the progress of the reaction and determining the ratio of (Z) to (E) isomers. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods. Researchers should optimize the conditions for their specific laboratory setup and scale.
Step 1: Oximation of Ethyl Acetoacetate
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled ethyl acetoacetate solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture containing ethyl 2-(hydroxyimino)acetoacetate can be used directly in the next step or extracted and purified.
Step 2: Halogenation
-
To the reaction mixture from Step 1, slowly add a halogenating agent (e.g., sulfuryl chloride or bromine) dropwise while maintaining the temperature below 20°C.
-
Stir the mixture for 1-2 hours at room temperature.
-
Monitor the reaction to confirm the formation of the 4-halo-intermediate.
Step 3: Cyclization with Thiourea
-
Dissolve the 4-halo-intermediate in a suitable solvent such as ethanol or isopropanol.
-
Add thiourea to the solution and stir the mixture. The reaction is often exothermic, and the temperature may rise. Maintain the temperature within a controlled range (e.g., 40-50°C).
-
Continue stirring for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
troubleshooting low conversion rates in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This key intermediate is crucial in the manufacturing of various cephalosporin antibiotics.
Troubleshooting Guide
Low conversion rates can be a significant issue in this multi-step synthesis. This guide addresses common problems encountered during the key stages of the synthesis: oximation, halogenation, and cyclization.
Problem 1: Low Yield in the Oximation Step
Q: My oximation of ethyl acetoacetate with sodium nitrite is resulting in a low yield of ethyl 2-(hydroxyimino)-3-oxobutanoate. What are the potential causes and solutions?
A: Low yields in this step are often related to improper temperature control, incorrect pH, or inefficient extraction.
-
Temperature Control: The reaction is typically exothermic. It is critical to maintain the reaction temperature within the recommended range, usually between 10-15°C. Higher temperatures can lead to the decomposition of nitrous acid and the formation of side products.
-
Solution: Use an ice bath to maintain the temperature and add the acid (e.g., sulfuric acid) dropwise to control the exotherm.
-
-
pH Control: The pH of the reaction mixture should be acidic to generate nitrous acid in situ. However, strongly acidic conditions can promote side reactions.
-
Solution: Ensure the slow and controlled addition of acid. The use of a buffered system or a milder acid like acetic acid can sometimes provide better results.
-
-
Reagent Purity: The purity of ethyl acetoacetate and sodium nitrite is important. Impurities can interfere with the reaction.
-
Solution: Use reagents of high purity and ensure the sodium nitrite has not degraded.
-
-
Extraction: The product is often extracted from the aqueous reaction mixture. Inefficient extraction will lead to product loss.
-
Solution: Perform multiple extractions with a suitable organic solvent like chloroform or diethyl ether. Pooling the organic layers and thoroughly drying before solvent evaporation is crucial.
-
Problem 2: Incomplete Halogenation
Q: I am observing incomplete conversion during the bromination/chlorination of the hydroxyimino intermediate. How can I improve this?
A: Incomplete halogenation is a common hurdle. The primary factors to consider are the halogenating agent, reaction time, and temperature.
-
Halogenating Agent: Bromine or sulfuryl chloride are commonly used. The choice and quality of the halogenating agent are important.
-
Solution: Ensure the halogenating agent is fresh and added in the correct stoichiometric amount, often a slight excess.
-
-
Reaction Time and Temperature: The reaction needs sufficient time to go to completion. The temperature must be controlled to prevent side reactions. A typical temperature range is 30-40°C.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Ensure the temperature is maintained within the optimal range.
-
Problem 3: Low Yield in the Cyclization Step (Hantzsch Thiazole Synthesis)
Q: The final cyclization step with thiourea is giving me a low yield of the desired this compound. What can I do?
A: The Hantzsch thiazole synthesis is the final and a critical step. Low yields can be attributed to several factors.
-
Reaction Temperature: The temperature for the cyclization reaction is crucial. It is often carried out at a temperature range of 0 to 50°C.
-
Solution: Optimize the reaction temperature. While some procedures suggest room temperature, others may benefit from gentle heating to drive the reaction to completion.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are commonly used.
-
Solution: Ensure the use of a dry, appropriate solvent. The solubility of both the halo-intermediate and thiourea in the chosen solvent is important for an efficient reaction.
-
-
Catalyst: Some methods employ a catalyst to improve the reaction rate and yield.
-
Solution: A solid acid catalyst like 12-ammonium phosphomolybdate can be used to shorten the reaction time and simplify the work-up.
-
-
Purity of Intermediates: Impurities from the previous steps can interfere with the cyclization reaction.
-
Solution: Ensure the halogenated intermediate is of sufficient purity before proceeding to the cyclization step. Purification at the intermediate stage might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this synthesis?
A1: The overall yield can vary significantly depending on the specific process and optimization. Some patents suggest that traditional methods have yields that are "generally unsatisfactory for commercial production". However, optimized processes can achieve higher yields. For instance, a patented method reports a high yield for a related synthesis step, suggesting that optimization is key.
Q2: How critical is the stereochemistry of the hydroxyimino group?
A2: The (Z)-isomer (or syn-isomer) is the desired product for its application in the synthesis of certain antibiotics. The formation of the (E)-isomer (anti-isomer) can be a side reaction that reduces the yield of the desired product. The reaction conditions, particularly in the oximation step, can influence the stereoselectivity.
Q3: Can I use crude intermediates in the subsequent steps?
A3: While some procedures suggest that the halogenated intermediate can be used in the next step without isolation, this can introduce impurities that may affect the yield and purity of the final product. It is generally recommended to purify the intermediates if you are facing issues with the final product yield or purity.
Q4: What are the common side products in this synthesis?
A4: Common side products can include the (E)-isomer of the hydroxyimino acetate, products of over-halogenation, and byproducts from the decomposition of reagents. In the final step, impurities can arise from unreacted starting materials or side reactions involving thiourea.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Halogenating agents like bromine and sulfuryl chloride are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thiourea is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Data Presentation
The following table provides an illustrative example of how reaction parameters can influence the yield of the final cyclization step. Please note that this data is for illustrative purposes to guide optimization and is not from a single published study.
| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Methanol | 25 | None | 24 | 65 |
| 2 | Ethanol | 25 | None | 24 | 62 |
| 3 | Methanol | 40 | None | 12 | 75 |
| 4 | Ethanol | 40 | None | 12 | 72 |
| 5 | Methanol | 25 | 12-Ammonium Phosphomolybdate | 4 | 85 |
| 6 | Ethanol | 25 | 12-Ammonium Phosphomolybdate | 4 | 82 |
Experimental Protocols
Below are generalized, detailed methodologies for the key steps in the synthesis.
Protocol 1: Oximation of Ethyl Acetoacetate
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add sodium nitrite and purified water. Stir until the sodium nitrite is completely dissolved.
-
Cool the solution to 10-15°C using an ice bath.
-
Add ethyl acetoacetate to the cooled solution.
-
Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature is maintained between 10-15°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours at the same temperature.
-
Extract the product from the reaction mixture twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(hydroxyimino)-3-oxobutanoate.
Protocol 2: Bromination of Ethyl 2-(hydroxyimino)-3-oxobutanoate
-
Gently warm the product from the oximation step to 30-40°C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.
-
After the addition is complete, continue to stir the mixture for another 1-3 hours.
-
The resulting product, 4-bromo-2-(hydroxyimino)-3-oxobutanoate, can be used in the next step, sometimes without further purification.
Protocol 3: Cyclization with Thiourea
-
In a reaction vessel, dissolve the 4-bromo-2-(hydroxyimino)-3-oxobutanoate intermediate and thiourea in methanol at 20-30°C.
-
If using a catalyst, such as 12-ammonium phosphomolybdate, add it to the solution.
-
Stir the reaction mixture. The reaction time will vary depending on the use of a catalyst (e.g., 20 minutes with a catalyst, or several hours without).
-
If a solid catalyst is used, filter it off.
-
The resulting mother liquor containing the product can be further purified by vacuum distillation or crystallization to obtain this compound.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a critical intermediate in the synthesis of various cephalosporin antibiotics. While specific validated methods for this particular intermediate are not extensively published, this document outlines common and robust chromatographic approaches based on established methods for cephalosporins and related compounds. The validation protocols are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to assist in the establishment of reliable analytical methods.
Proposed Analytical Methods
Two principal chromatographic methods are proposed for the analysis of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis Detection: A widely accessible and versatile technique suitable for the analysis of polar and non-polar compounds.[1][2]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, particularly useful for complex matrices or when low detection limits are required.[3][4][5]
The selection between these methods will depend on the sample matrix, the presence of impurities, and the specific analytical requirements such as sensitivity and throughput.
Method Comparison
The following table summarizes the expected performance characteristics of the proposed analytical methods.
| Parameter | RP-HPLC with UV-Vis Detection | UHPLC-MS/MS | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Good, but potential for interference from co-eluting impurities. Peak purity analysis with a PDA detector is recommended. | Excellent, high selectivity due to mass-to-charge ratio detection. | The analyte peak should be well-resolved from other components (Resolution > 2). No significant interference at the analyte's retention time. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Within ± 2.0% of the nominal concentration. |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.0% | Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range | pg/mL to ng/mL range | Signal-to-Noise ratio ≥ 10:1 |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | Dependent on method requirements. |
Experimental Protocols
RP-HPLC with UV-Vis Detection Method
This method is a robust and cost-effective approach for routine analysis and purity assessments.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Proposed HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation Protocol:
-
Specificity: Analyze a blank sample (matrix without the analyte), a standard solution of the analyte, and a spiked sample containing the analyte and potential impurities. With a PDA detector, perform peak purity analysis.
-
Linearity: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration. Inject each standard in triplicate and plot a graph of the mean peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UHPLC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace impurity analysis.[4][5]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Proposed UHPLC-MS/MS Method Parameters:
| Parameter | Proposed Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. |
Validation Protocol:
The validation protocol for UHPLC-MS/MS follows the same principles as for HPLC-UV but with considerations for matrix effects.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Specificity, Linearity, Accuracy, and Precision: Follow similar procedures as outlined for the HPLC-UV method, using the peak areas from the selected MRM transitions for quantification.
-
LOD and LOQ: Due to the high sensitivity, these are critical parameters to establish accurately, often at much lower concentrations than with HPLC-UV.
Workflow and Pathway Diagrams
Caption: Workflow for the validation of an analytical method.
Caption: Key characteristics of HPLC-UV vs. UHPLC-MS/MS.
References
- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. waters.com [waters.com]
Spectroscopic Data of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate and its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of several third-generation cephalosporin antibiotics, and its potential process-related and degradation impurities. Understanding the spectroscopic characteristics of these impurities is crucial for quality control, purity assessment, and ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs).
Executive Summary
This compound can contain several impurities arising from the manufacturing process or degradation. The most common impurities include the geometric (E)-isomer, the corresponding keto-analogue, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, and the precursor, Ethyl 2-amino-4-thiazoleacetate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for the identification and quantification of these impurities. This guide presents a comparative analysis of the available spectroscopic data for the main compound and its key impurities, along with detailed experimental protocols to aid in their characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its primary impurities.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Thiazole-H | -NH₂ | -OH | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | Reference |
| This compound | 6.85 (s, 1H) | 7.20 (s, 2H) | 12.1 (s, 1H) | 4.25 (q, 2H) | 1.25 (t, 3H) | [1] |
| (E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | Predicted: ~7.4 | Predicted: ~7.2 | Predicted: ~11.5 | Predicted: ~4.3 | Predicted: ~1.3 | |
| Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | 7.6 (s, 1H) | 7.8 (br s, 2H) | - | 4.3 (q, 2H) | 1.3 (t, 3H) | |
| Ethyl 2-amino-4-thiazoleacetate | 6.35 (s, 1H) | 6.80 (s, 2H) | - | 4.15 (q, 2H) | 1.25 (t, 3H) | [2] |
Predicted values for the (E)-isomer are based on known trends where the thiazole proton in the E-isomer of similar compounds is deshielded and appears at a higher ppm value compared to the Z-isomer.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=N | C=O | Thiazole-C4 | Thiazole-C5 | Thiazole-C2 | -OCH₂CH₃ | -OCH₂CH₃ | Reference |
| This compound | 145.2 | 163.5 | 141.8 | 112.5 | 168.2 | 61.5 | 14.1 | [1] |
| (E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | Predicted: ~148 | Predicted: ~163 | Predicted: ~140 | Predicted: ~115 | Predicted: ~168 | Predicted: ~62 | Predicted: ~14 | |
| Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | - | 183.2 (C=O, keto) | 148.1 | 118.9 | 169.5 | 62.3 | 14.2 | |
| Ethyl 2-amino-4-thiazoleacetate | - | 170.8 | 148.5 | 106.2 | 167.5 | 60.8 | 14.3 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | C₇H₉N₃O₃S | 215.23 | 216 | 170, 142, 114, 97 |
| (E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | C₇H₉N₃O₃S | 215.23 | 216 | Expected to be similar to Z-isomer |
| Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | C₇H₈N₂O₃S | 200.22 | 201 | 173, 128, 100, 83 |
| Ethyl 2-amino-4-thiazoleacetate | C₇H₁₀N₂O₂S | 186.23 | 187 | 141, 114, 97 |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H stretch | O-H stretch | C=O stretch | C=N stretch | C-S stretch |
| This compound | 3400-3200 | 3200-2500 (broad) | ~1720 | ~1630 | ~680 |
| (E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | 3400-3200 | 3200-2500 (broad) | ~1725 | ~1635 | ~680 |
| Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | 3400-3200 | - | ~1730, ~1680 (keto) | - | ~685 |
| Ethyl 2-amino-4-thiazoleacetate | 3400-3200 | - | ~1735 | - | ~690 |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][4][5][6] Ensure the sample is fully dissolved; if necessary, filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[4][7] Transfer the solution to a 5 mm NMR tube.[3][4]
-
¹H NMR Acquisition : Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Acquisition : Acquire carbon NMR spectra on the same instrument. A spectral width of 200-220 ppm is used with a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) is generally required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
2. Mass Spectrometry (LC-MS)
-
Chromatographic Separation : Perform chromatographic separation on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A gradient elution is typically used with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B. The flow rate is maintained at 0.5-1.0 mL/min.
-
Mass Spectrometric Detection : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.[8][9] Typical ESI source parameters are: capillary voltage, 3.5-4.5 kV; cone voltage, 20-40 V; source temperature, 120-150 °C; and desolvation temperature, 350-450 °C. Acquire full scan mass spectra from m/z 50 to 500. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ions.[9][10]
3. Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[11] Alternatively, acquire spectra using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.[11]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for impurity identification.
Signaling Pathways and Logical Relationships
The formation of impurities can be visualized as a logical progression from the starting materials and synthetic route, as well as degradation pathways.
Caption: Impurity formation pathways.
References
- 1. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR [m.chemicalbook.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. as.nyu.edu [as.nyu.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block in the synthesis of several cephalosporin antibiotics. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering insights into their respective methodologies, reaction conditions, and yields.
Executive Summary
Two primary synthetic pathways for this compound are prevalent in the literature. The first route commences with ethyl acetoacetate and proceeds through a three-step sequence of oximation, halogenation, and cyclization. The second, more convergent route, begins with glycine ethyl ester hydrochloride, forming a key chloro-oximino intermediate that is subsequently cyclized with thiourea. This guide will delve into the experimental specifics of each route, presenting a side-by-side comparison of their quantitative metrics to aid in the selection of the most suitable method for a given research or production context.
Route 1: The Ethyl Acetoacetate Pathway
This widely-referenced method involves the transformation of ethyl acetoacetate into the target molecule through three distinct chemical operations. A notable advantage of this route is the use of readily available and inexpensive starting materials.
Experimental Protocol
Step 1: Oximation of Ethyl Acetoacetate In a reaction vessel, sodium nitrite is dissolved in purified water. The solution is cooled to 10-15°C, and ethyl acetoacetate is added. A 50% solution of concentrated sulfuric acid is then added dropwise over 3-5 hours, maintaining the temperature between 10-15°C. The reaction is allowed to proceed for an additional 3-5 hours.
Step 2: Bromination The reaction mixture from the previous step is warmed to 30-40°C. Bromine is added dropwise over a period of 3-5 hours, with the temperature maintained in the same range. The reaction is continued for another 1-3 hours after the addition is complete to ensure full conversion to ethyl 4-bromo-2-(hydroxyimino)-3-oxobutanoate.
Step 3: Cyclization with Thiourea The 4-bromo intermediate is dissolved in methanol at 20-30°C. Thiourea and a catalytic amount of 12-ammonium phosphomolybdate are added. The cyclization reaction is typically complete within 20 minutes, yielding this compound.[1]
Route 2: The Glycine Ethyl Ester Hydrochloride Pathway
This alternative two-step approach offers a more direct synthesis of the aminothiazole ring system, potentially reducing the overall number of synthetic operations and simplifying purification procedures.
Experimental Protocol
Step 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate To a solution of glycine ethyl ester hydrochloride in water, concentrated hydrochloric acid is added. The solution is cooled to -5°C. A solution of sodium nitrite in water is then added, and the mixture is stirred at 0°C for approximately 10 minutes. A second portion of the sodium nitrite solution is added, and the reaction is stirred for an additional 45 minutes at 0°C. The resulting (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is then extracted. This step has a reported yield of 76%.[2]
Step 2: Cyclization with Thiourea The crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is reacted with thiourea in a suitable solvent, such as ethanol. The mixture is typically heated to reflux to facilitate the condensation and formation of the aminothiazole ring, yielding the final product.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two synthetic routes, based on available experimental data.
| Parameter | Route 1 (from Ethyl Acetoacetate) | Route 2 (from Glycine Ethyl Ester) |
| Starting Materials | Ethyl acetoacetate, Sodium nitrite, Sulfuric acid, Bromine, Thiourea | Glycine ethyl ester hydrochloride, Sodium nitrite, HCl, Thiourea |
| Number of Steps | 3 | 2 |
| Reaction Time | Oximation: 6-10 h; Bromination: 4-8 h; Cyclization: <0.5 h | Step 1: ~1 h; Step 2: Not specified |
| Key Intermediates | Ethyl 4-bromo-2-(hydroxyimino)-3-oxobutanoate | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate |
| Overall Yield | High (exact percentage not specified in provided abstracts) | Yield for Step 1 is 76%. Overall yield is dependent on the second step. |
| Catalyst Required | Yes (12-ammonium phosphomolybdate for cyclization) | No catalyst specified for cyclization. |
Logical Workflow Comparison
The following diagrams, generated using the DOT language, illustrate the distinct workflows of the two synthetic routes.
Caption: A comparison of the synthetic workflows for Routes 1 and 2.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 , starting from ethyl acetoacetate, is a well-established, albeit longer, process. Its primary advantages lie in the low cost of starting materials. The use of a catalyst in the final step of the described protocol can significantly shorten the reaction time for the cyclization.
Route 2 , commencing with glycine ethyl ester hydrochloride, presents a more convergent and potentially more efficient synthesis in terms of step economy. The high-yielding first step is a strong point for this route.
The choice between these two synthetic pathways will ultimately depend on factors such as the availability and cost of starting materials, desired production scale, and the importance of minimizing the number of synthetic steps. For large-scale industrial production, the cost-effectiveness of Route 1 may be more attractive, while for laboratory-scale synthesis or when a quicker, more direct route is preferred, Route 2 may be the more logical choice, pending further optimization of the final cyclization step. Further investigation into the specific conditions and yields of the second step of Route 2 would be beneficial for a more definitive comparison.
References
A Comparative Guide to Alternative Precursors for the 2-Aminothiazol-4-yl Side Chain in Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazol-4-yl acetic acid moiety is a critical component of the side chain of numerous third and fourth-generation cephalosporin antibiotics, significantly influencing their antibacterial spectrum and potency. The synthesis of this key intermediate is a pivotal step in the overall manufacturing process of these life-saving drugs. This guide provides an objective comparison of the performance of alternative precursors for the synthesis of the 2-aminothiazol-4-yl side chain, supported by experimental data and detailed methodologies.
Comparison of Key Precursors
The selection of a precursor for the synthesis of the 2-aminothiazol-4-yl side chain is a critical decision in the drug development and manufacturing process, with significant implications for yield, purity, cost, and environmental impact. The most commonly employed precursors are α-halo-β-ketoesters or their derivatives, which undergo a Hantzsch-type thiazole synthesis with thiourea. This section provides a comparative overview of the most prominent precursors.
Quantitative Performance Data
The following table summarizes the key performance indicators for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid or its derivatives using different precursors, based on data from patent literature and publications.
| Precursor | Reagent | Product | Yield (%) | Purity/Quality | Reference |
| Ethyl 4-chloroacetoacetate | Thiourea | 2-(2-aminothiazol-4-yl)acetic acid hydrochloride | 92% | High purity | [1] |
| Ethyl 4-chloroacetoacetate | Thiourea | 2-(2-aminothiazol-4-yl)acetic acid | 89.5% | 99.8% | [2] |
| 4-Chloroacetoacetyl chloride | Thiourea | 2-(2-aminothiazol-4-yl)acetic acid hydrochloride | Good yields | High purity, light-stable | [3] |
| Ethyl 4-bromoacetoacetate | Thiourea | Ethyl (2-aminothiazol-4-yl)acetate | Not specified | Not specified | [3] |
| Ethyl 3-bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | 83% | Not specified | [4] |
Synthetic Pathways and Logical Relationships
The synthesis of the 2-aminothiazol-4-yl side chain from different precursors can be visualized through the following reaction pathways.
Caption: Synthetic routes to the 2-aminothiazol-4-yl side chain.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of the 2-aminothiazol-4-yl side chain using the compared precursors.
Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from Ethyl 4-chloroacetoacetate
This two-step method involves the initial formation of the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate
-
Suspend thiourea (40g) in water (100ml) in a reaction vessel and stir for 20 minutes to dissolve.
-
Cool the solution to 0°C.
-
While maintaining the temperature between 0-3°C, add ethyl 4-chloroacetoacetate (68.5ml) dropwise over approximately 2 hours.
-
Continue stirring at the same temperature for 3 hours after the addition is complete.
-
Adjust the pH of the reaction mixture to 7 with ammonia water to precipitate a white solid.
-
Filter the mixture to collect the intermediate compound, ethyl (2-aminothiazol-4-yl)acetate.
Step 2: Hydrolysis to 2-(2-aminothiazol-4-yl)acetic acid hydrochloride
-
Cool concentrated hydrochloric acid (100ml) to 0-3°C.
-
Suspend the intermediate compound obtained in Step 1 in the cold concentrated hydrochloric acid.
-
Stir the suspension for 60 minutes at this temperature.
-
Increase the temperature to 60°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to -5 to 0°C.
-
Filter the cooled mixture to obtain the target product, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.[1] A yield of 92% has been reported for this process.[1]
Protocol 2: One-Pot Synthesis of 2-(2-aminothiazol-4-yl)acetic acid from Ethyl 4-chloroacetoacetate
This method provides a more streamlined approach by performing the cyclization and hydrolysis in a single reaction vessel.
-
Add thiourea (25.0g) and water (110mL) to a 500mL four-neck flask and stir for 30 minutes.
-
Slowly add ethyl 4-chloroacetoacetate (54.61g) dropwise while maintaining the temperature at 20-25°C. The reaction solution will gradually become homogeneous.
-
Monitor the reaction by liquid chromatography until the consumption of thiourea is below 0.5% (approximately 2 hours).
-
Directly add a 20% NaOH solution (112.8ml) dropwise to the reaction mixture, controlling the temperature at 30-40°C to induce hydrolysis.
-
Monitor the hydrolysis by liquid phase analysis until the ethyl (2-aminothiazol-4-yl)acetate is less than 0.5%.
-
Remove the ethanol generated during the reaction by rotary evaporation.
-
Cool the remaining solution to 0-5°C and adjust the pH to 3.5-4.5 with a 20% H2SO4 solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(2-aminothiazol-4-yl)acetic acid.[2] A yield of 89.5% with a purity of 99.8% has been achieved using this method.[2]
Protocol 3: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from 4-Chloroacetoacetyl chloride
This process utilizes a more reactive precursor, 4-chloroacetoacetyl chloride, for a direct synthesis.
-
Prepare a suspension of thiourea (15.2g) in water (30.0g) in a round-bottomed flask and cool to +5°C.
-
In a separate double-walled flask, prepare a solution of 4-chloroacetoacetyl chloride. This can be synthesized by dissolving diketene (18.6g) in methylene chloride (187.7g), cooling to -25°C, and passing chlorine gas through the solution.
-
Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7° to +8°C with constant stirring.
-
After the addition is complete, continue stirring for 30 minutes at +5° to +7°C.
-
Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to +26° to 27°C.
-
Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)acetic acid hydrochloride.[3] This process is reported to produce a light-stable product with high purity and in good yields.[3]
Experimental Workflow Visualization
The general workflow for the synthesis and purification of the 2-aminothiazol-4-yl side chain can be illustrated as follows:
Caption: General experimental workflow for synthesis.
Concluding Remarks
The choice of precursor for the synthesis of the 2-aminothiazol-4-yl side chain in cephalosporins is a multifaceted decision. Ethyl 4-chloroacetoacetate offers a balance of reactivity and stability, with well-established one-pot and two-step procedures delivering high yields and purity. 4-Chloroacetoacetyl chloride, being more reactive, allows for a more direct synthesis, potentially reducing reaction times. The use of bromo-derivatives is also a viable option, though detailed comparative data is less readily available in the reviewed literature.
Emerging biocatalytic methods, such as enzymatic halogenation followed by cross-coupling, present a promising avenue for the derivatization of the aminothiazole ring under mild, aqueous conditions.[5] However, for the initial construction of the core side-chain precursor, the classical Hantzsch synthesis using α-halo-β-ketoesters remains the industry standard.
Researchers and drug development professionals should carefully consider the trade-offs between yield, purity, cost, safety, and environmental impact when selecting a synthetic route. The protocols and data presented in this guide provide a foundation for making an informed decision tailored to specific laboratory or industrial-scale requirements.
References
- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
comparative study of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate analogs in antibiotic synthesis
A Comparative Guide to the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate and Its Analogs in Antibiotic Development
For researchers and professionals in the field of antibiotic synthesis, the selection of an appropriate side chain precursor is a critical step in the development of potent cephalosporin antibiotics. The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate moiety is a cornerstone of many third and fourth-generation cephalosporins, conferring broad-spectrum activity and stability against β-lactamases. This guide provides a comparative analysis of synthetic routes for this compound and its key analog, the (Z)-methoxyimino derivative, with a focus on reaction yields, purity, and detailed experimental protocols.
Performance Comparison of Synthetic Analogs
The following tables summarize quantitative data from various synthetic approaches to produce the title compound and its methoxyimino analog. These tables are designed to offer a clear comparison of the efficiency and outcomes of different methodologies.
Table 1: Synthesis of this compound Analogs
| Analog | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Hydroxyimino | Ethyl acetoacetate | Sodium nitrite, Concentrated H₂SO₄, Thiourea, 12-Ammonium phosphomolybdate (catalyst) | Water, Methanol | Oximation, halogenation, then cyclization | High (not specified) | Not specified | [1] |
| Hydroxyimino | 4-chloroacetoacetic ester | Sodium nitrite, Acetic acid, Thiourea | Acetic acid, Water | Oximation followed by reaction with thiourea | 67 | Not specified | [2] |
| Methoxyimino | 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester | Dimethyl sulfate, Tetrabutyl ammonium hydrogen sulfate | Acetone | Methylation with phase transfer catalysis at 0°C | 80 | Not specified | [2] |
| Methoxyimino acetyl chloride hydrochloride | 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid | Thionyl chloride, N,N-dimethyl formamide | Dichloromethane | Chlorination at -15°C | 70 (overall) | 98.7 | [3] |
Table 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA) with Activated Side Chains
| Activated Side Chain | 7-ACA Derivative | Coupling Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride | 7-ACA | - | Aqueous solution | Not specified | 73-80 (synthesis phase), 45-47 (overall) | 98.9 | [4] |
| 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) | 7-Amino-3-[(1-methyl-1-pyrrolidinio)methyl]ceph-3-em-4-carboxylate hydroiodic salt | Triethylamine | THF, Water, Dimethyl acetamide | Not specified | Not specified | Not specified | [5] |
| Activated 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid | 7-ACA | N,N-dimethylformiminium chloride chlorosulphate | Dichloromethane | -55°C | 60 (quantification of condensed mass) | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester [2]
-
Oximation: 174.0 g (1.0 mole) of 4-chloroacetoacetic ester and 176.0 g of glacial acetic acid are placed in a 500 ml sulfurizing flask. The mixture is cooled to 0°C. A solution of 72.8 g of 99% sodium nitrite (1.05 mole) in 102.0 g of water is added dropwise over 45 minutes while maintaining the internal temperature such that it reaches -15°C upon completion of the addition.
-
Reaction with Thiourea: The resulting solution of chlorohydroxyimino ester is directly introduced into an aqueous solution of thiourea, ensuring the reaction temperature does not exceed +40°C.
-
Isolation: The formed ester is filtered, washed with 1 liter of water, and dried overnight under vacuum at 50°C. This yields 144.2 g of yellowish crystals of the 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester (67% yield) with a melting point of 185-186°C.
Protocol 2: Synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester [2]
-
Reaction Setup: 10.7 g (48 mmole) of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester and 1.7 g (5 mmole) of tetrabutyl ammonium hydrogen sulfate are placed in 56.0 g of acetone in a 250 ml 3-necked flask and cooled to 0°C.
-
Addition of Base: 5.0 g of 50% caustic soda solution is added to the suspension, and the mixture is stirred at 5°C for 30 minutes.
-
Methylation: A solution of 7.6 g (60 mmole) of dimethyl sulfate in acetone is added dropwise. The reaction mixture is stirred for an additional 3 hours at 0°C.
-
Work-up and Isolation: The mixture is filtered, and the residue is suspended in 150 g of water, drained, and dried overnight under vacuum at 50°C. This yields 8.9 g of brownish crystals of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester (80% yield) with a melting point of 155-157°C.
Protocol 3: Synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride [3]
-
Chlorination: 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid is subjected to acidification and chlorination using thionyl chloride and N,N-dimethyl formamide as the chlorinating reagent.
-
Reaction Conditions: The reaction is carried out in dichloromethane as the solvent at a temperature of -15°C.
-
Product Isolation: The Z-isomer crystals are obtained with an overall yield of 70% and a purity of 98.7% as determined by HPLC. This method is noted to produce the stable, pale white Z-isomer while avoiding the formation of the unstable, yellow E-isomer.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described.
Caption: Synthetic workflow for this compound.
Caption: Methylation of the hydroxyimino analog to the methoxyimino analog.
Caption: General workflow for the acylation of 7-ACA with an activated side chain.
References
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 6. US5856502A - Method for manufacture of cephalosporin and intermediates thereof - Google Patents [patents.google.com]
The Evolving Battle Against Bacteria: A Comparative Analysis of Cephalosporin Activity Driven by Side-Chain Innovation
For researchers, scientists, and drug development professionals, the quest for more potent and resilient antibiotics is a continuous endeavor. This guide provides an in-depth comparison of the antibacterial activity of cephalosporins synthesized from diverse side-chain precursors. By examining the structure-activity relationships, this report illuminates how modifications to the core cephalosporin structure influence their efficacy against key pathogens.
Cephalosporins, a cornerstone of antibacterial therapy, are semi-synthetic antibiotics derived from 7-aminocephalosporanic acid (7-ACA). Their versatility and broad-spectrum activity stem from the ability to chemically modify the side chains at the C-7 and C-3 positions of the 7-ACA nucleus. These modifications significantly impact the drug's antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties. This guide delves into the comparative activity of various cephalosporins, supported by experimental data, and provides detailed methodologies for their synthesis and evaluation.
Comparative Antibacterial Activity of Cephalosporins
The in vitro activity of cephalosporins is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative cephalosporins from different generations against Staphylococcus aureus ATCC 29213 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium).
| Cephalosporin (Generation) | C-7 Side-Chain Precursor (Acyl Group) | C-3 Side-Chain Precursor | MIC (µg/mL) vs. S. aureus ATCC 29213[1] | MIC (µg/mL) vs. E. coli ATCC 25922[1] |
| Cephalexin (1st) | D-α-Phenylglycyl | Methyl | 2.0 - 4.0 | >32 |
| Cefaclor (1st) | D-α-Phenylglycyl | Chloro | 2.0 - 4.0 | 0.25 - 1.0 |
| Cefuroxime (2nd) | Furyl-glyoxyl | Carbamoyloxymethyl | 2.0 - 4.0 | 0.25 - 1.0 |
| Cefpodoxime (3rd) | (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl | Methoxy | 2.0 - 4.0 | 0.25 - 1.0 |
| Cefepime (4th) | (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl | N-methylpyrrolidinio | 2.0 - 4.0 | ≤0.12 |
Experimental Protocols
Synthesis of Cephalosporin Analogues
The synthesis of novel cephalosporin analogues primarily involves the modification of the 7-ACA core at the C-7 and C-3 positions.
1. Modification of the C-7 Side Chain (Acylation of 7-ACA):
This procedure describes the addition of a new acyl side chain to the C-7 amino group of 7-ACA.
-
Materials: 7-aminocephalosporanic acid (7-ACA), desired acyl chloride (side-chain precursor), a suitable organic solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
-
Procedure:
-
Suspend 7-ACA in the organic solvent.
-
Cool the suspension in an ice bath.
-
Add the base to the suspension to deprotonate the amino group of 7-ACA.
-
Slowly add a solution of the desired acyl chloride in the organic solvent to the reaction mixture.
-
Stir the reaction mixture at a low temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired C-7 acylated cephalosporin.
-
2. Modification of the C-3 Side Chain (Nucleophilic Substitution):
This protocol outlines the displacement of the acetoxy group at the C-3 position of a 7-ACA derivative with a nucleophile.
-
Materials: A C-7 protected 7-ACA derivative (e.g., with a Boc protecting group), the desired nucleophile (e.g., a thiol or an amine), a suitable solvent (e.g., dimethylformamide - DMF), and a base (if necessary).
-
Procedure:
-
Dissolve the C-7 protected 7-ACA derivative in the solvent.
-
Add the nucleophile to the solution.
-
If the nucleophile is an amine, a base may be required to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Deprotect the C-7 amino group if necessary.
-
Purify the final product using chromatographic techniques.
-
Antimicrobial Susceptibility Testing
The antibacterial activity of the synthesized cephalosporins is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Synthesized cephalosporin compounds, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922), and a spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each cephalosporin compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum of each strain and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in the evaluation and mechanism of action of cephalosporins, the following diagrams have been generated using the DOT language.
Discussion
The data clearly illustrates the impact of side-chain modifications on the antibacterial spectrum of cephalosporins. First-generation cephalosporins, such as cephalexin, exhibit good activity against Gram-positive bacteria but are less effective against Gram-negative organisms. The introduction of a chloro group at the C-3 position in cefaclor enhances its activity against E. coli.
As we move to later generations, the modifications at the C-7 position, particularly the introduction of an aminothiazolyl ring and a methoxyimino group, as seen in cefpodoxime and cefepime, significantly broaden the spectrum to include more resistant Gram-negative bacteria. The quaternary ammonium group at the C-3 side chain of cefepime further enhances its penetration through the outer membrane of Gram-negative bacteria, resulting in potent activity.
Beyond direct inhibition of penicillin-binding proteins (PBPs), cephalosporins can trigger complex stress responses in bacteria. In S. aureus, the inhibition of cell wall synthesis by cephalosporins is sensed by the two-component regulatory system VraS/VraR.[2][3][4][5] The sensor kinase VraS, upon detecting cell wall stress, autophosphorylates and subsequently transfers the phosphate group to the response regulator VraR.[4][5] Phosphorylated VraR then acts as a transcriptional regulator, upregulating the expression of genes involved in cell wall synthesis and repair, as a survival mechanism against the antibiotic.[2][4] Understanding these signaling pathways provides new avenues for developing adjuvants that could potentiate the activity of existing cephalosporins by inhibiting these bacterial defense mechanisms.
Conclusion
The modification of side-chain precursors is a critical strategy in the development of new cephalosporin antibiotics with enhanced activity and a broader spectrum. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in overcoming bacterial resistance. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel cephalosporin analogues. Furthermore, the exploration of bacterial signaling responses to cephalosporin-induced stress opens new frontiers for the discovery of next-generation antibacterial therapies. Continued research in this area is paramount to staying ahead in the ongoing battle against infectious diseases.
References
- 1. Antimicrobial activity of U-76,252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthesis methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the manufacturing of several cephalosporin antibiotics. The following sections detail the experimental protocols, quantitative data, and a comparative analysis of the most common synthetic routes to aid researchers and professionals in selecting the most efficient and economical method for their needs.
Executive Summary
The synthesis of this compound is a critical step in the production of various third and fourth-generation cephalosporins. This guide evaluates two primary synthetic strategies: one commencing with ethyl acetoacetate and the other with a pre-halogenated derivative, ethyl 4-chloroacetoacetate. The analysis reveals that while both routes are viable, they present different advantages and disadvantages concerning cost, yield, safety, and scalability. The choice of method will ultimately depend on the specific requirements of the production facility, including budget, available equipment, and safety protocols.
Comparative Analysis of Synthesis Methods
The two most prevalent methods for the synthesis of this compound are detailed below. A thorough comparison of their key parameters is presented in the subsequent tables.
Method 1: From Ethyl Acetoacetate
This traditional approach involves a three-step process starting from the readily available and relatively inexpensive ethyl acetoacetate. The key steps are:
-
Oximation: Reaction of ethyl acetoacetate with a nitrosating agent, typically sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid), to form ethyl 2-(hydroxyimino)acetoacetate.
-
Halogenation: Introduction of a halogen (chlorine or bromine) at the C4 position. Common halogenating agents include sulphuryl chloride or bromine.
-
Cyclization: Reaction of the halogenated intermediate with thiourea to form the final aminothiazole ring.
Method 2: From Ethyl 4-chloroacetoacetate
This method utilizes a more advanced starting material, ethyl 4-chloroacetoacetate, which simplifies the process to two main steps:
-
Oximation: Direct oximation of ethyl 4-chloroacetoacetate using an alkyl nitrite, such as butyl nitrite, under acidic conditions.
-
Cyclization: Subsequent reaction with thiourea to yield the desired product. This method can often be performed as a one-pot synthesis, which can offer advantages in terms of process efficiency.
Data Presentation
The following tables summarize the quantitative data for the two primary synthesis methods. The cost of starting materials is estimated based on currently available market prices and may vary depending on the supplier and quantity.
Table 1: Comparison of Synthesis Methods
| Parameter | Method 1 (from Ethyl Acetoacetate) | Method 2 (from Ethyl 4-chloroacetoacetate) |
| Starting Materials | Ethyl acetoacetate, Sodium nitrite, Acid (Acetic or Sulfuric), Halogenating agent (Sulphuryl chloride or Bromine), Thiourea | Ethyl 4-chloroacetoacetate, Butyl nitrite, Acid, Thiourea |
| Number of Steps | 3 | 2 (can be one-pot) |
| Reported Yield | Generally considered satisfactory, but can be variable depending on the specific conditions and halogenating agent used. Some reports indicate yields can be unsatisfactory for commercial production. | Often reported as "high yield".[1] |
| Reaction Time | Longer due to multiple steps and intermediate isolation. | Potentially shorter, especially in a one-pot setup. |
| Purity | Purity can be affected by side reactions during halogenation. | Generally good, with fewer potential side products. |
| Safety Concerns | Use of corrosive acids and toxic/corrosive halogenating agents (sulphuryl chloride, bromine). | Use of flammable and potentially unstable butyl nitrite. |
Table 2: Estimated Cost of Starting Materials per Kilogram of Product *
| Starting Material | Method 1 (from Ethyl Acetoacetate) | Method 2 (from Ethyl 4-chloroacetoacetate) |
| Ethyl Acetoacetate | ~$70 - $120 | - |
| Sodium Nitrite | ~$20 - $65 | - |
| Sulphuryl Chloride | ~$85 | - |
| Bromine | ~$2.50 - $4.50 | - |
| Thiourea | ~$70 - $220 | ~$70 - $220 |
| Ethyl 4-chloroacetoacetate | - | ~$850 - $1000 |
| Butyl Nitrite | - | ~$3000 |
| Estimated Total Cost | Lower | Higher |
*Disclaimer: The prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Method 1: Synthesis from Ethyl Acetoacetate (using Bromination)
This protocol is based on a method described in the patent literature.[2]
Step 1: Oximation
-
In a suitable reactor, dissolve sodium nitrite in purified water.
-
Cool the solution to 10-15°C.
-
Add ethyl acetoacetate to the cooled solution.
-
Slowly add a 50% solution of concentrated sulfuric acid, maintaining the temperature between 10-15°C. The addition should take 3-5 hours.
-
Continue to stir the reaction mixture for an additional 3-5 hours.
-
Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.
Step 2: Bromination
-
Warm the solution of ethyl 2-(hydroxyimino)acetoacetate from the previous step to 30-40°C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.
-
Continue to stir for 1-3 hours after the addition is complete to obtain ethyl 4-bromo-2-(hydroxyimino)acetoacetate.
Step 3: Cyclization
-
At 20-30°C, dissolve the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate and thiourea in methanol.
-
Add a catalytic amount of 12-ammonium phosphomolybdate.
-
Stir the reaction mixture for approximately 20 minutes.
-
Filter to remove the catalyst.
-
The resulting mother liquor is concentrated under vacuum to yield this compound.
Method 2: Synthesis from Ethyl 4-chloroacetoacetate
This protocol is based on a process described in a European patent.[3]
-
In a reactor, prepare a solution of ethyl 4-chloroacetoacetate in a suitable solvent such as diethyl ether.
-
Add butyl nitrite to the solution.
-
Introduce an 8M solution of hydrogen chloride in ethanol and stir the mixture overnight.
-
After the reaction is complete (monitored by TLC), wash the solution with water and saturated aqueous sodium chloride.
-
Dry the organic layer over magnesium sulfate and concentrate to obtain ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate.
-
Dissolve the obtained intermediate in isopropyl alcohol.
-
Add N,N-dimethylaniline and thiourea and stir to initiate the cyclization reaction.
-
The product, this compound, can then be isolated by crystallization.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthesis methods.
Caption: Workflow for Method 1 starting from Ethyl Acetoacetate.
Caption: Workflow for Method 2 starting from Ethyl 4-chloroacetoacetate.
Conclusion
The selection of an optimal synthesis method for this compound requires a careful evaluation of various factors.
-
Method 1 (from Ethyl Acetoacetate) is characterized by its use of cheaper starting materials, making it a potentially more cost-effective option on a raw material basis. However, it involves more steps, potentially leading to longer reaction times and lower overall throughput. The use of hazardous halogenating agents also necessitates stringent safety measures.
-
Method 2 (from Ethyl 4-chloroacetoacetate) offers a more streamlined process, with the potential for one-pot synthesis, which can improve efficiency and reduce processing time. While the primary starting material is more expensive, the higher yields and simplified procedure may offset this cost in a large-scale manufacturing setting.
For industrial-scale production, a thorough process optimization of either method is crucial to maximize yield and purity while minimizing costs and ensuring operator safety. Further research into greener and more efficient catalytic systems for these transformations could also provide significant economic and environmental benefits.
References
A Comparative Guide to Purity Assessment of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the classic technique of non-aqueous titration, evaluated against modern chromatographic and spectrophotometric alternatives, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategy based on their specific requirements for accuracy, precision, and efficiency.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique for purity determination is a critical decision in drug development and quality control. While titration is a well-established and cost-effective method, chromatographic and spectrophotometric techniques offer distinct advantages in terms of specificity and sensitivity. The following table summarizes the performance of non-aqueous titration, HPLC, and UV-Vis spectrophotometry in the purity assessment of this compound.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Acid-base neutralization of the aminothiazole group. | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance by the analyte. |
| Typical Purity (%) | 98.5 - 101.5 | ≥ 99.5 | Semi-quantitative, often used for concentration rather than purity. |
| Precision (RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 2.0% |
| Specificity | Moderate (titrates total basicity) | High (separates impurities) | Low (interferences from absorbing impurities) |
| Sensitivity | Milligram level | Microgram to nanogram level | Microgram level |
| Analysis Time | ~15-30 minutes per sample | ~10-20 minutes per sample | ~5-10 minutes per sample |
| Cost per Sample | Low | High | Low |
| Instrumentation | Basic laboratory glassware, burette, pH meter (optional) | HPLC system with detector (e.g., UV) | UV-Vis Spectrophotometer |
| Primary Application | Assay of bulk material | Purity testing and impurity profiling | Quick estimation of concentration |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for each of the discussed analytical techniques.
1. Non-Aqueous Potentiometric Titration
This method is based on the basic nature of the primary amino group on the thiazole ring of the molecule.
-
Reagents and Equipment:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
0.1 N Perchloric Acid in glacial acetic acid (standardized)
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid) or a pH electrode suitable for non-aqueous solutions
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a clean, dry 100 mL beaker.
-
Dissolve the sample in 50 mL of anhydrous glacial acetic acid.
-
If using an indicator, add 2-3 drops of crystal violet solution. The solution will appear violet.
-
If using potentiometric endpoint detection, immerse the calibrated pH electrode into the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid, stirring continuously.
-
Visual Endpoint: The endpoint is reached when the color of the solution changes from violet to blue-green.
-
Potentiometric Endpoint: The endpoint is determined by the point of maximum inflection on the titration curve.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank value from the sample titration volume.
-
-
Calculation:
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of the compound (215.23 g/mol )
-
W = Weight of the sample (g)
-
n = number of reacting groups (n=1 for the aminothiazole group)
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from its impurities.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 280-320 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation: The purity is determined by the area percentage method.
-
3. UV-Visible Spectrophotometry
This method provides a rapid estimation of the compound's concentration, which can be an indirect indicator of purity if impurities do not absorb at the analytical wavelength.
-
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
-
-
Procedure:
-
Determination of λmax: Prepare a dilute solution of the compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations from the reference standard. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample with a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.
-
Concentration Determination: Determine the concentration of the sample from the calibration curve. Purity can be estimated by comparing the expected concentration with the measured concentration.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the appropriate analytical method, the following diagrams are provided.
Caption: Workflow for Purity Assessment by Non-Aqueous Titration.
A Comparative Guide to the Inter-Laboratory Validation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Analysis
This guide provides a framework for the inter-laboratory validation of analytical methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various cephalosporin antibiotics. The objective of an inter-laboratory validation is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and a comprehensive protocol for its validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Proposed Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is well-suited for the analysis of polar organic molecules and is widely used in the pharmaceutical industry for quality control.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic (e.g., 80:20 v/v A:B) or a shallow gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Inter-Laboratory Validation Protocol
The following validation parameters should be assessed by each participating laboratory to ensure the method's performance.
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare a solution of this compound.
-
Prepare a placebo solution containing all formulation components except the analyte.
-
Spike the placebo with the analyte.
-
Inject and analyze all three solutions.
-
Assess for any interference from the placebo at the retention time of the analyte peak. The analyte peak should be well-resolved from any other peaks.[1]
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five standard solutions by diluting the stock solution to cover a range of 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Calculate the regression equation and the coefficient of determination (r²). The acceptance criterion for r² is typically ≥ 0.999.[2]
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[1]
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each preparation.
-
The mean recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument. The RSD between the results from the two days (or analysts) should be ≤ 2%.[4]
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low concentration standards and inject them multiple times. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation for Inter-Laboratory Comparison
The following tables should be used to summarize the data from each participating laboratory for a clear comparison of the method's performance.
Table 2: Summary of Linearity Data
| Laboratory | Concentration Range (µg/mL) | Slope | y-intercept | Correlation Coefficient (r²) |
| Lab 1 | ||||
| Lab 2 | ||||
| Lab 3 |
Table 3: Summary of Accuracy (Recovery) Data
| Laboratory | Spiked Level | Mean Recovery (%) | RSD (%) |
| Lab 1 | 80%100%120% | ||
| Lab 2 | 80%100%120% | ||
| Lab 3 | 80%100%120% |
Table 4: Summary of Precision Data
| Laboratory | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Lab 1 | ||
| Lab 2 | ||
| Lab 3 |
Table 5: Summary of LOD and LOQ Data
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | ||
| Lab 2 | ||
| Lab 3 |
Table 6: Summary of Robustness Data
| Parameter Varied | Laboratory | % Change in Peak Area | Shift in Retention Time (min) |
| Flow Rate (+0.1 mL/min) | Lab 1 | ||
| Flow Rate (-0.1 mL/min) | Lab 1 | ||
| Temperature (+5 °C) | Lab 1 | ||
| Temperature (-5 °C) | Lab 1 |
Visualizations
Caption: Workflow for an inter-laboratory validation study.
Caption: Chemical structure of the target analyte.
References
Catalyst Performance in the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of several cephalosporin antibiotics, is of paramount importance. The selection of an appropriate catalyst for the crucial cyclization step significantly impacts reaction yield, time, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed in this synthesis, supported by available experimental data.
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific case, the reaction is the cyclocondensation of ethyl 4-halo-2-hydroxyiminoacetoacetate with thiourea. While the reaction can proceed without a catalyst, the use of one can significantly improve its performance. This guide explores the efficacy of various catalysts, including ammonium phosphomolybdate and N,N-dimethylaniline, based on data from patent literature.
Comparative Performance of Catalysts
| Catalyst | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield | Purity | Source |
| 12-Ammonium Phosphomolybdate (AMP) | 0.50-0.60 (mass ratio to ethyl acetoacetate) | Methanol | 20 min (cyclization step) | 20-30°C | High (not specified) | Not specified | [1] |
| N,N-Dimethylaniline | Not specified (used as a reagent) | Isopropyl alcohol | 17 h | Reached a maximum of 40°C | Not specified | Not specified | [2] |
Note: The data for N,N-Dimethylaniline does not explicitly state its role as a catalyst for the cyclization, but it is used in the reaction mixture leading to the formation of the desired product. The yield for the AMP-catalyzed reaction is described as "high" in the patent, but a specific percentage is not provided.
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of this compound using the mentioned catalysts, as described in the available literature.
Method 1: Synthesis using 12-Ammonium Phosphomolybdate (AMP) as a Catalyst[1]
This method involves a three-step, one-pot synthesis starting from ethyl acetoacetate. The final cyclization step is catalyzed by 12-ammonium phosphomolybdate.
Step 1: Oximation Reaction
-
In a three-necked flask, dissolve sodium nitrite in purified water and stir for 20-30 minutes.
-
Cool the solution to 10-15°C.
-
Add ethyl acetoacetate.
-
Add 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.
-
Continue to react for an additional 3-5 hours after the addition is complete.
-
Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate via vacuum distillation.
Step 2: Bromination Reaction
-
Slowly warm the reaction solution from the previous step to 30-40°C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.
-
Continue to react for 1-3 hours after the addition is complete to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.
Step 3: Ring-Closure Reaction
-
At 20-30°C, dissolve the product from the bromination step, thiourea, and 12-ammonium phosphomolybdate in methanol. The mass ratio of ethyl acetoacetate (from the start) to thiourea, 12-ammonium phosphomolybdate, and methanol is 1:0.53
0.58:0.500.60:10.60~10.70. -
React for 20 minutes.
-
Filter out the 12-ammonium phosphomolybdate.
-
Obtain the final product, this compound, from the remaining mother liquor by vacuum distillation.
Method 2: Synthesis involving N,N-Dimethylaniline[2]
This protocol starts with the preparation of ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate, which is then reacted with thiourea in the presence of N,N-dimethylaniline.
Step 1: Preparation of Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate
-
To a stirred solution of butyl nitrite and ethyl 4-chloroacetoacetate in diethyl ether, add an 8M solution of hydrogen chloride in ethanol.
-
Stir the mixture overnight.
-
After 17 hours, monitor the reaction completion by thin-layer chromatography.
-
Wash the solution with water, saturated aqueous sodium chloride adjusted to pH 6 with sodium bicarbonate, and saturated sodium chloride.
-
Dry the solution over magnesium sulfate and concentrate to obtain the title compound as an oil.
Step 2: Synthesis of this compound
-
Stir ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate with isopropyl alcohol to give a clear solution.
-
Add N,N-dimethylaniline and thiourea.
-
Stir the mixture for 17 hours, during which the temperature may rise to a maximum of 40°C.
-
Collect the product by filtration and wash it.
Experimental Workflow Diagram
The general experimental workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of the target compound.
Signaling Pathway Diagram
The catalytic cycle for the Hantzsch thiazole synthesis, in a simplified representation, involves the activation of the carbonyl group by the catalyst, followed by nucleophilic attack and subsequent cyclization.
Caption: Simplified catalytic cycle for the Hantzsch thiazole synthesis.
References
Safety Operating Guide
Proper Disposal of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a compound commonly used in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on best practices for the disposal of hazardous and pharmaceutical chemical waste.
Disclaimer: Always prioritize the disposal instructions provided in the specific Safety Data Sheet (SDS) for any chemical. If an SDS is available, its recommendations supersede the general guidance provided below. Consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream.[3][4] Unused or waste material should not be disposed of down the drain or in regular trash.[5][6][7]
1. Waste Identification and Characterization:
-
Treat this compound as a hazardous waste. Pharmaceutical compounds, especially those used in research and development, may be toxic, and their environmental effects may not be fully known.[2][3]
-
Consult the chemical's SDS, if available, for specific hazard classifications (e.g., toxic, flammable, reactive).[2] In the absence of an SDS, assume the material is hazardous.
2. Segregation of Waste:
-
Properly segregate waste to prevent dangerous reactions.[1]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8][9]
-
Keep this waste stream separate from other types of laboratory waste, such as non-hazardous solid waste, sharps, and biological waste.[1]
3. Containerization:
-
Use a designated, compatible, and leak-proof container for waste accumulation. Plastic containers are often preferred.[10]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[10][11]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
The SAA should be a secure location, away from general laboratory traffic and drains.
-
Ensure the storage area is inspected weekly for any signs of leakage.[11]
5. Arranging for Disposal:
-
Once the container is full, or within one year of the start date of accumulation, arrange for disposal.[10][11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][5][10]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol.[1]
6. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads from spills, and empty containers, must also be disposed of as hazardous waste.[5]
-
Empty containers that held this chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Deface the label of the empty, rinsed container before disposal as regular trash.[5]
7. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[12]
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[12]
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[9][12]
-
For large spills, contact your EHS department immediately.
-
Prevent the spilled material from entering drains or waterways.[9][12]
Hazardous Waste Characterization Summary
This table provides general characteristics to help in the preliminary identification of hazardous waste streams in a laboratory setting.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.[10] | Ethanol, Acetone, Xylene[10] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[10] | Hydrochloric Acid, Sodium Hydroxide[10] |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[10] | Sodium Metal, Potassium Cyanide[10] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[10] | Heavy metals (e.g., lead, mercury), pesticides, and many organic compounds. |
Visual Guide to Chemical Waste Disposal
The following diagram illustrates the decision-making workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 4. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
